4-N-Butylanisole-2,3,5,6-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
168.27 g/mol |
Nombre IUPAC |
1-butyl-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i6D,7D,8D,9D |
Clave InChI |
PRBLRGZSVKMPDX-YKVCKAMESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])OC)[2H] |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Foundational & Exploratory
The Role of 4-N-Butylanisole-2,3,5,6-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical and biomedical research, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards are a cornerstone of modern mass spectrometric analysis, enabling researchers to mitigate experimental variability and ensure the reliability of quantitative data. This technical guide provides an in-depth exploration of the primary application of 4-n-Butylanisole-2,3,5,6-d4, a deuterated analog of 4-n-butylanisole. While specific research citing this labeled compound is not prolific, its principal utility lies in its role as an internal standard for the highly accurate quantification of 4-n-butylanisole in complex matrices. This document will detail the principles behind its use, provide hypothetical yet representative experimental protocols, and present data in a manner accessible to researchers and drug development professionals.
Introduction: The Imperative for Internal Standards in Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS-based quantification can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix effects—the suppression or enhancement of ionization of the analyte of interest by co-eluting matrix components.[1][2]
To correct for these sources of error, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically identically to the analyte but is distinguishable by the mass spectrometer.[3] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for use as internal standards.[1] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte, while its physicochemical properties remain nearly identical.
Core Application: this compound as an Internal Standard
The primary and most critical application of this compound is to serve as an internal standard for the precise quantification of 4-n-butylanisole in various biological and environmental matrices. By adding a known amount of the deuterated standard to a sample prior to processing, any subsequent loss of the analyte during extraction or variability in instrument response will be mirrored by the internal standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling accurate quantification.
Key Advantages of Using this compound as an Internal Standard:
-
Co-elution with Analyte: Due to its similar chemical structure, it chromatographically co-elutes with 4-n-butylanisole, ensuring that both compounds experience the same matrix effects.[3]
-
Similar Ionization Efficiency: It exhibits nearly identical ionization behavior to the analyte in the mass spectrometer's ion source.
-
Correction for Sample Preparation Variability: Compensates for losses during extraction, concentration, and derivatization steps.
-
Improved Accuracy and Precision: Significantly enhances the reliability and reproducibility of quantitative results.[4]
Hypothetical Experimental Protocol: Quantification of 4-n-Butylanisole in Human Plasma
The following is a representative protocol for the quantification of 4-n-butylanisole in human plasma using this compound as an internal standard. This protocol is intended for illustrative purposes to guide researchers in developing their own methods.
Materials and Reagents
-
4-n-Butylanisole (analyte)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Figure 1. Workflow for the preparation of plasma samples for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated in such an analysis.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-n-Butylanisole | 165.1 | 109.1 | 100 | 15 |
| This compound | 169.1 | 113.1 | 100 | 15 |
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 151,000 | 50,300 | 3.002 |
| 500 | 755,000 | 50,100 | 15.070 |
Potential Application in Metabolic Studies
Deuterated compounds like this compound also have potential applications in metabolic research. By administering the deuterated compound to an in vivo or in vitro biological system, researchers can trace its metabolic fate. The deuterium label allows for the differentiation of the parent compound and its metabolites from endogenous molecules.
Figure 2. Conceptual workflow for a metabolic study using 4-n-Butylanisole-d4.
Conclusion
This compound is a valuable tool for researchers requiring high-fidelity quantitative data for its non-deuterated analog. Its primary application as an internal standard in mass spectrometry-based assays addresses the inherent challenges of analytical variability and matrix effects, thereby ensuring the accuracy and precision of results. While direct citations of its use in specific research are limited, the principles outlined in this guide provide a robust framework for its application in bioanalysis, pharmacokinetic studies, and metabolic research. The adoption of such stable isotope-labeled standards is crucial for generating the high-quality data necessary to advance drug development and scientific understanding.
References
Technical Guide: Synthesis and Purification of 4-n-Butylanisole-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route and purification strategy for 4-n-butylanisole-2,3,5,6-d4, a deuterated aromatic compound of interest in metabolic studies and as an internal standard in analytical chemistry. The selective incorporation of deuterium (B1214612) can enhance the metabolic stability of pharmaceuticals and provide a valuable tool for mechanistic studies.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a three-step process. This strategy involves the initial deuteration of the aromatic ring of anisole, followed by a Friedel-Crafts acylation to introduce the butyryl group, and finally, a reduction of the ketone to the n-butyl group. This approach ensures the selective placement of the n-butyl chain and avoids potential rearrangements that can occur during direct Friedel-Crafts alkylation.
4-N-Butylanisole-2,3,5,6-d4 certificate of analysis explained
An In-Depth Technical Guide to the Certificate of Analysis for 4-n-Butylanisole-2,3,5,6-d4
Introduction
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like this compound is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for use in sensitive applications such as metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry. Deuterated standards are invaluable due to their nearly identical physicochemical properties to their non-deuterated counterparts, with the mass difference providing a clear analytical distinction.[1][2] This guide will delve into the typical components of a CoA for this compound, explaining the significance of each data point and the analytical techniques used for their determination.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative data typically presented on a Certificate of Analysis for this compound.
| Parameter | Typical Specification | Significance |
| Chemical Identity | This compound | Confirms the correct molecule. |
| CAS Number | 1219804-78-0[3][4][5] | A unique identifier for the specific chemical substance. |
| Molecular Formula | C₁₁H₁₂D₄O[4] | Describes the elemental composition of the molecule. |
| Molecular Weight | 168.27 g/mol [3][5] | The mass of one mole of the substance. |
| Chemical Purity | ≥98% | Indicates the percentage of the material that is the desired compound, free from other chemical entities.[6] |
| Isotopic Enrichment | ≥98 atom % D[3] | Represents the percentage of the compound that contains deuterium (B1214612) at the specified positions.[6] |
| Appearance | Colorless to light yellow oil | A qualitative check of the material's physical state and color. |
| Storage Conditions | Store at room temperature[3] | Recommended conditions to maintain the stability of the compound. |
| Stability | Stable under recommended storage conditions. Re-analyze after an extended period (e.g., three years) for chemical purity.[3] | Provides guidance on the expected shelf-life and when re-testing may be necessary. |
Experimental Protocols
The determination of the quantitative data presented in the CoA relies on a combination of sophisticated analytical techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
-
Principle: NMR spectroscopy is a powerful technique for elucidating the structure of a molecule by observing the magnetic properties of atomic nuclei. For deuterated compounds, ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR can be used to confirm the presence of deuterium. The integration of the remaining proton signals relative to a known internal standard can be used to assess chemical purity.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that will not interfere with the signals of interest. A known amount of an internal standard (e.g., tetramethylsilane, TMS) is often added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H NMR and/or ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the butylanisole backbone. The absence or significant reduction of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 confirms successful deuteration. The isotopic enrichment can be estimated by comparing the integration of the residual proton signals in the aromatic region to the integration of a non-deuterated position, such as the butyl chain protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
-
Principle: GC-MS is a hybrid technique that separates volatile compounds in a mixture (GC) and then provides mass information for each separated component (MS). This is a primary method for determining chemical purity by identifying and quantifying any volatile impurities.
-
Methodology:
-
Sample Preparation: A dilute solution of the this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Gas Chromatography: A small volume of the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the sample through a long, thin capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), fragmented, and then separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is proportional to the amount of that compound present. Chemical purity is calculated by dividing the peak area of this compound by the total area of all peaks. The mass spectrum of the main peak is compared to a reference spectrum to confirm its identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Enrichment
-
Principle: LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a highly sensitive and accurate method for determining isotopic purity.[7][8] It separates the deuterated compound from any non-deuterated or partially deuterated species, and the mass spectrometer can resolve the small mass differences between these isotopologues.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Liquid Chromatography: The sample is injected into the LC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column to elute the compounds, which are separated based on their affinity for the stationary and mobile phases.
-
Mass Spectrometry (Electrospray Ionization - ESI): The eluent from the LC column is introduced into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.
-
Data Analysis: The mass spectrometer measures the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms). Isotopic enrichment is calculated based on the relative intensities of the ion signals corresponding to the fully deuterated compound (d₄) and any less-deuterated species (d₀, d₁, d₂, d₃).[7][8]
-
Mandatory Visualizations
Caption: Workflow for generating the data presented on a Certificate of Analysis.
Caption: Logical relationships between the compound and its key quality parameters on a CoA.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Enrichment and Purity of 4-N-Butylanisole-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of 4-N-Butylanisole-2,3,5,6-d4, a deuterated analog of 4-n-butylanisole. This document outlines the analytical techniques and methodologies used to characterize this stable isotope-labeled compound, offering valuable insights for its application in research and development.
Introduction
Deuterium-labeled compounds, such as this compound, are powerful tools in various scientific disciplines, including medicinal chemistry, pharmacokinetics, and metabolic studies. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a molecule, often leading to a longer half-life and modified pharmacological profiles. Accurate determination of isotopic enrichment and chemical purity is paramount to ensure the reliability and reproducibility of experimental results.
Isotopic Enrichment and Purity Data
The isotopic enrichment of a deuterated compound refers to the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. The chemical purity indicates the percentage of the desired compound in the sample, free from any unlabeled or other chemical impurities.
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | 98 atom % D | Mass Spectrometry, NMR |
| Chemical Purity | >98% (Typical) | GC-MS, HPLC, NMR |
Note: The chemical purity of deuterated compounds should be periodically re-analyzed, as stability can vary. A common recommendation is to re-assess purity after three years of storage under recommended conditions.
Methodologies for Characterization
The determination of isotopic enrichment and chemical purity of this compound relies on a combination of sophisticated analytical techniques.
Isotopic Enrichment Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are the primary methods for determining isotopic enrichment.
-
NMR Spectroscopy: Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the reduction in the signal intensity of the aromatic protons at positions 2, 3, 5, and 6 directly correlates with the degree of deuteration. For highly deuterated compounds, ²H NMR can be used to directly observe the deuterium signals, providing a quantitative measure of enrichment.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique separates the deuterated compound from potential impurities before ionization and mass analysis. By comparing the abundance of the molecular ion of the deuterated compound (M+4) with the unlabeled compound (M) and partially deuterated species, the isotopic enrichment can be accurately calculated.
Chemical Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing chemical purity.
-
GC-MS: This method is well-suited for volatile and semi-volatile compounds like 4-n-butylanisole. The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides identification of the parent compound and any co-eluting impurities.
-
HPLC: Reversed-phase HPLC with a suitable C18 column can be used to separate 4-n-butylanisole from non-volatile impurities. A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is used for elution, and detection is commonly performed using a UV detector.
Experimental Protocols (General)
While specific protocols for this compound are proprietary to the manufacturer, the following are general experimental procedures that are widely applicable for the analysis of deuterated aromatic compounds.
NMR Spectroscopy for Isotopic Enrichment
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the residual proton signals in the aromatic region (positions 2,3,5,6) and compare this integral to the integral of a non-deuterated position, such as the protons on the butyl chain or the methoxy (B1213986) group.
-
The isotopic enrichment is calculated based on the reduction of the signal intensity in the deuterated positions.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum in a non-deuterated solvent.
-
Integrate the deuterium signal in the aromatic region. This provides a direct measure of the deuteration level.
-
GC-MS for Isotopic Enrichment and Purity
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak corresponding to 4-n-butylanisole in the total ion chromatogram (TIC).
-
Isotopic Enrichment: Analyze the mass spectrum of the main peak. Calculate the relative abundances of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species to determine the isotopic distribution and overall enrichment.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Caption: General workflow for synthesis and analysis.
Caption: Quality control analytical workflow.
Commercial Suppliers and Technical Guide for 4-N-Butylanisole-2,3,5,6-d4
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, 4-N-Butylanisole-2,3,5,6-d4 serves as a critical internal standard for mass spectrometry-based quantitative analysis. Its chemical structure, being nearly identical to the unlabeled analyte, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of quantification. This technical guide provides an overview of commercial suppliers, a general experimental protocol for its application, and a putative metabolic pathway.
Commercial Supplier Overview
Sourcing high-purity deuterated standards is paramount for reliable experimental outcomes. Several chemical suppliers offer this compound, each with specific product characteristics. The following table summarizes the key quantitative data from various commercial vendors to facilitate an informed selection process.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Available Quantities |
| C/D/N Isotopes | D-6109 | 1219804-78-0 | C₁₁H₁₂D₄O | 168.27 | 98 atom % D | 0.1 g, 0.25 g |
| Pharmaffiliates | Not specified | 1219804-78-0 | C₁₁H₁₂D₄O | 168.27 | Not specified | Not specified |
| Toronto Research Chemicals (TRC) | N211226 | 1219804-78-0 | C₁₁H₁₂D₄O | 168.27 | Not specified | 2.5 mg, 25 mg |
| A2S Analytical Standards | Not specified | 1219804-78-0 | Not specified | Not specified | Not specified | 1.1 mL Single Solution (10µg/ml) |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
Objective: To extract an analyte of interest from a plasma matrix for quantification, using a deuterated internal standard to correct for analytical variability.
Materials:
-
Plasma sample
-
This compound stock solution (in a compatible solvent like methanol (B129727) or acetonitrile)
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound stock solution to the plasma sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to facilitate complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC vial, ensuring the protein pellet is not disturbed.
-
The sample is now ready for LC-MS/MS analysis.
Putative Metabolic Pathway of 4-Butylanisole
Understanding the metabolic fate of a compound is crucial in drug development and toxicology studies. While the specific metabolic pathway of 4-N-Butylanisole has not been detailed in the available literature, a plausible pathway can be inferred from the metabolism of similar compounds like 4-hydroxyanisole.[2] The primary metabolic transformations are expected to involve hydroxylation and subsequent conjugation.
The following diagram illustrates a potential metabolic pathway for 4-butylanisole.
Experimental Workflow for Supplier Selection
The selection of a suitable commercial supplier is a critical first step in any research project. The following workflow outlines a logical process for choosing a vendor for this compound.
References
Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of Deuterated Butylated Hydroxyanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated butylated hydroxyanisole (BHA). By understanding the factors that can impact its chemical and isotopic integrity, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their studies. This document outlines the known degradation pathways of BHA, provides recommended storage protocols, and details analytical methods for assessing its stability.
Introduction to Deuterated Butylated Hydroxyanisole
Deuterated butylated hydroxyanisole is a form of the synthetic antioxidant BHA where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling is a valuable tool in various scientific disciplines, particularly in mechanistic studies, metabolic fate determination, and as an internal standard in quantitative bioanalysis. The heavier mass of deuterium can alter the rate of chemical reactions (the kinetic isotope effect), which can provide insights into reaction mechanisms and metabolic pathways.
BHA itself is a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole (3-BHA) and 2-tert-butyl-4-hydroxyanisole (B1682940) (2-BHA). It is widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. The stability of the deuterated analogue is therefore of paramount importance to maintain its isotopic enrichment and chemical purity throughout its shelf life and during experimental use.
Stability Profile and Degradation Pathways
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate the degradation of BHA.
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidation[1].
-
Oxygen: As an antioxidant, BHA is susceptible to oxidation. The presence of oxygen can lead to the formation of degradation products.
-
Moisture: The presence of water can facilitate hydrolytic degradation and potentially lead to hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the compound.
-
pH: The stability of BHA can be pH-dependent, with degradation observed under both acidic and alkaline conditions[2][3].
Degradation Pathways:
The primary degradation pathway for BHA involves oxidation. The main mechanisms include O-demethylation, dimerization, and further oxidation to form quinone-type compounds[2]. A significant degradation product of BHA is tert-butylhydroquinone (B1681946) (t-BHQ)[4]. It is crucial to monitor for the appearance of these degradation products during stability studies.
dot
Caption: Primary degradation pathway of deuterated BHA.
Recommended Storage Conditions
To ensure the long-term stability of deuterated butylanisole, it is imperative to adhere to strict storage protocols. The following recommendations are based on general guidelines for deuterated compounds and the known sensitivities of BHA.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or lower. Short-term: 2-8°C.[5] | Minimizes thermal degradation and preserves isotopic stability. |
| Light | Store in amber vials or in the dark. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. | Minimizes oxidation and protects from moisture, which can cause H/D exchange. |
| Container | Tightly sealed, high-quality glass vials with PTFE-lined caps. | Prevents contamination and solvent evaporation. |
| Form | Solid (lyophilized powder) is generally more stable for long-term storage than solutions. | Reduces the risk of solvent-mediated degradation and H/D exchange. |
Note: Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for deuterated BHA should include long-term, accelerated, and forced degradation studies. The following are adaptable experimental protocols for assessing the stability of deuterated BHA.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Workflow for HPLC Stability Testing:
dot
References
- 1. Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction pathways and kinetics of butylated hydroxyanisole with UV, ozonation, and UV/O(3) processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of butylated hydroxyanisole and its metabolites with some arylamines: investigations of product mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
Physical and chemical characteristics of 4-N-Butylanisole-d4
An In-depth Technical Guide to 4-n-Butylanisole-d4
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-n-Butylanisole-2,3,5,6-d4, a deuterated analog of 4-n-butylanisole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds.
Chemical Identity and Physical Properties
4-n-Butylanisole-d4 is a stable, isotopically labeled compound where four hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This labeling is particularly useful in metabolic studies, as a tracer, or as an internal standard in mass spectrometry-based quantitative analysis, offering a distinct mass shift from its unlabeled counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-Butyl-4-methoxybenzene-d4, 1-(4-Methoxyphenyl)butane-d4 | [2] |
| CAS Number | 1219804-78-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂D₄O | [1][3] |
| Alternate Formula | CH₃CH₂CH₂CH₂C₆D₄OCH₃ | [2] |
| Molecular Weight | 168.27 g/mol | [1][2][3] |
| Isotopic Enrichment | ≥98 atom % D | [2] |
| Appearance | Not specified, likely a liquid at room temperature. | |
| Storage Conditions | Store at room temperature. | [2] |
| Stability | Stable under recommended storage conditions. Re-analysis for chemical purity is recommended after three years. | [2] |
| Shipping | Non-hazardous for transport. | [2] |
Structural Information
The structural identity of 4-n-Butylanisole-d4 is defined by its unique arrangement of atoms and isotopic labels.
Table 2: Structural Identifiers for this compound
| Identifier | Value | Citation |
| SMILES | CCCCC1=C([2H])C([2H])=C(C([2H])=C1[2H])OC | [3] |
| InChI Key (unlabeled) | MCUPBIBNSTXCPQ-UHFFFAOYSA-N |
Experimental Protocols & Methodologies
While specific experimental protocols for the synthesis and analysis of 4-n-Butylanisole-d4 are not extensively published, methodologies can be inferred from standard organic chemistry practices and analysis of related compounds.
Proposed Synthesis Pathway
A plausible synthetic route for this compound could involve a Suzuki coupling reaction. This common cross-coupling method is well-suited for creating carbon-carbon bonds. The proposed workflow starts with a deuterated aryl halide and couples it with an alkylborane.
Caption: Proposed Suzuki coupling synthesis for 4-n-Butylanisole-d4.
Methodology:
-
Preparation: 4-Bromoanisole-2,3,5,6-d4 is dissolved in a suitable solvent such as toluene.
-
Reagents: n-Butylboronic acid, an aqueous solution of sodium carbonate (Na₂CO₃), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added to the reaction mixture.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the reflux temperature of the solvent and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup and Purification: The reaction mixture is cooled, and the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield pure 4-n-Butylanisole-d4.
Analytical Characterization
The identity, purity, and isotopic enrichment of 4-n-Butylanisole-d4 are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structural integrity of the molecule and the position of the deuterium labels.
Experimental Workflow for NMR Analysis
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reproducibility is paramount. This is especially true in regulated environments such as pharmaceutical development and clinical diagnostics, where the integrity of analytical data directly impacts safety and efficacy. The use of an internal standard is a fundamental practice to control for the inherent variability in complex analytical workflows. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering unparalleled advantages in mitigating analytical uncertainty.
This technical guide provides a comprehensive overview of the principles, applications, and best practices for the use of deuterated internal standards in mass spectrometry. It is designed to serve as a core resource for scientists seeking to enhance the robustness and reliability of their quantitative analytical methods.
Core Principles: The Power of Physicochemical Mimicry
The foundational principle behind the use of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the internal standard becomes distinguishable by the mass spectrometer due to a mass shift.[2] However, its chemical behavior remains virtually identical to the unlabeled analyte.[3]
This near-perfect mimicry allows the deuterated internal standard to compensate for a multitude of potential sources of error throughout the analytical workflow, including:
-
Sample Preparation Variability: Losses during extraction, derivatization, and other sample handling steps affect both the analyte and the internal standard equally.[4]
-
Matrix Effects: In complex biological matrices like plasma, urine, or tissue homogenates, co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[2] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[5]
-
Instrumental Drift: Fluctuations in the performance of the mass spectrometer over the course of an analytical run can lead to variations in signal intensity.[4] The deuterated internal standard provides a constant reference to correct for this drift.[2]
By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the final quantitative results.[1]
Quantitative Performance: A Comparative Analysis
The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is well-documented in the scientific literature. The following table summarizes key performance metrics from various studies, highlighting the enhanced precision and accuracy achieved with the use of deuterated analogues.
| Analyte | Internal Standard Type | Matrix | Precision (% RSD) without IS | Precision (% RSD) with Deuterated IS | Reference |
| Sirolimus | Deuterated (SIR-d₃) | Whole Blood | 7.6 - 9.7 | 2.7 - 5.7 | [6] |
| Imidacloprid | Deuterated (Imidacloprid-D4) | Cannabis Flower | >50% | <20% | [7] |
| Testosterone (B1683101) | Deuterated (Testosterone-d2) | Serum | Not Reported | Low intra- and inter-assay variability | [1] |
| Various Drugs | Deuterated | Plasma | Not Reported | CV < 6% | [8] |
Experimental Protocols: Methodologies for Robust Analysis
The successful implementation of deuterated internal standards requires meticulous attention to experimental detail. The following sections provide detailed methodologies for common sample preparation techniques.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples, calibrators, and quality controls (QCs)
-
Deuterated internal standard working solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: To 100 µL of each plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube. The ratio of ACN to plasma is typically 3:1 (v/v).[9]
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Protocol 2: Liquid-Liquid Extraction for Serum Samples (Testosterone Analysis)
This protocol is suitable for the extraction of steroid hormones like testosterone from serum.
Materials:
-
Serum samples, calibrators, and QCs
-
Deuterated internal standard working solution (e.g., testosterone-d3)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Aliquoting and Spiking: To 0.1 mL of each serum sample, add 0.025 mL of the deuterated testosterone internal standard solution.[1]
-
Extraction: Add 1 mL of MTBE to each tube.
-
Mixing: Cap the tubes and vortex for 5 minutes to facilitate the extraction of testosterone into the organic layer.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to achieve phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction for Urine Samples (Opioid Analysis)
This protocol provides a more comprehensive cleanup for complex matrices like urine, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Urine samples, calibrators, and QCs
-
Deuterated internal standard working solution
-
4% Phosphoric acid
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
5% Ammonium (B1175870) hydroxide (B78521) in 60:40 MeOH/ACN
-
SPE cartridges (e.g., Oasis MCX)
-
Vacuum manifold or positive pressure manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Combine 150 µL of urine with 50 µL of the internal standard working solution and 200 µL of 4% phosphoric acid.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 200 µL of MeOH.
-
Equilibration: Equilibrate the cartridges with 200 µL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances (specific wash solution will depend on the analyte and SPE sorbent).
-
Elution: Elute the analytes and internal standard with two aliquots of 50 µL of 5% ammonium hydroxide in 60:40 MeOH/ACN.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 50 µL of the initial mobile phase.
Logical Workflow and Data Processing
The overall workflow for a quantitative analysis using a deuterated internal standard in mass spectrometry follows a structured sequence of steps, from sample receipt to final data reporting.
Caption: A flowchart illustrating the key stages of a quantitative mass spectrometry workflow using a deuterated internal standard.
Data Processing and Quantification:
-
Peak Area Integration: Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample, calibrator, and QC.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a 1/x or 1/x² weighting, to generate a calibration curve.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[6] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in the context of complex biological matrices. A thorough understanding of their physicochemical properties, coupled with meticulous method development and validation, is essential for their successful implementation in both research and regulated environments. By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the quality and reliability of their quantitative mass spectrometry data.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Using 4-N-Butylanisole-2,3,5,6-d4 as an internal standard in LC-MS/MS
Utilizing 4-N-Butylanisole-2,3,5,6-d4 as an Internal Standard for Accurate Quantification by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex matrices such as plasma, urine, and tissue homogenates.[1][2] The accuracy and reliability of quantitative LC-MS/MS assays can be significantly impacted by variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variabilities.[4][5] A SIL-IS is a form of the analyte where several atoms have been substituted with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This application note describes the use of this compound as an internal standard for the accurate quantification of a structurally similar analyte, 4-n-butylanisole, in a biological matrix.
This compound is an ideal internal standard for 4-n-butylanisole as it shares nearly identical physicochemical properties, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical nature ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[4][6]
Key Benefits of Using this compound:
-
Enhanced Accuracy and Precision: Compensates for analyte loss during sample preparation and variations in injection volume.[5]
-
Correction for Matrix Effects: Co-elution with the analyte allows for effective normalization of signal suppression or enhancement caused by the sample matrix.[1][6]
-
Improved Reproducibility: Minimizes run-to-run and batch-to-batch variability, leading to more reliable and consistent results.[6]
-
Regulatory Compliance: The use of SIL-IS is highly recommended by regulatory agencies for bioanalytical method validation.[6]
Experimental Workflow
The general workflow for a quantitative LC-MS/MS analysis using this compound as an internal standard is depicted below.
Caption: General experimental workflow for LC-MS/MS analysis.
Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-n-butylanisole and dissolve it in 1 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.[4]
-
Analyte Working Solutions (for calibration curve): Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and fast method for sample cleanup, suitable for high-throughput analysis.[7]
-
Pipette 100 µL of the biological sample (e.g., plasma), calibration standards, and quality control samples into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Method
The following are typical starting conditions that may require further optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 80 | 20 |
| 0.50 | 80 | 20 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 80 | 20 |
| 5.00 | 80 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-n-butylanisole | 165.1 | 107.1 | 100 | 20 |
| This compound | 169.1 | 111.1 | 100 | 20 |
Note: The specific m/z values and collision energies should be optimized by infusing a standard solution of each compound into the mass spectrometer.[4]
Data Analysis and Quantification
The concentration of 4-n-butylanisole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.
Table 5: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 50,100 | 0.030 |
| 5.0 | 7,850 | 51,200 | 0.153 |
| 10.0 | 15,900 | 50,800 | 0.313 |
| 50.0 | 81,200 | 51,500 | 1.577 |
| 100.0 | 165,300 | 50,900 | 3.248 |
| 500.0 | 830,100 | 51,100 | 16.245 |
| 1000.0 | 1,680,500 | 50,600 | 33.211 |
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 for acceptance.
Conclusion
This compound serves as an excellent internal standard for the LC-MS/MS quantification of 4-n-butylanisole. Its use is critical for correcting analytical variability, thereby ensuring the generation of accurate, precise, and reliable data in bioanalytical and other quantitative applications. The protocols outlined in this application note provide a solid foundation for developing and validating a robust quantitative LC-MS/MS method.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Application Note: Quantitative Analysis of Food Preservatives Using 4-N-Butylanisole-2,3,5,6-d4 as an Internal Standard
Application of Deuterated Butylated Hydroxyanisole in Food Safety Testing
Application Notes and Protocols for Researchers and Scientists
Introduction
Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in a variety of food products, including fats, oils, cereals, and chewing gum, to prevent spoilage and extend shelf life.[1][2] However, concerns about its potential adverse health effects have led to regulations establishing maximum permitted levels in foodstuffs.[3][4] Accurate and reliable quantification of BHA in diverse and complex food matrices is therefore crucial for ensuring food safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled internal standard.[5][6] This application note describes a detailed protocol for the determination of BHA in food samples using deuterated butylated hydroxyanisole (e.g., BHA-d3) as an internal standard, primarily coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This methodology minimizes the impact of matrix effects and variations in sample preparation, leading to more reliable and defensible results.[7]
Principle of the Method
The method is based on the principle of isotope dilution, where a known amount of a deuterated BHA internal standard is added to the sample at the beginning of the analytical procedure. The deuterated standard is chemically identical to the native BHA analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the response of the native analyte to the deuterated internal standard using a mass spectrometer, the concentration of BHA in the original sample can be accurately calculated. This approach effectively corrects for losses during sample processing and for signal suppression or enhancement caused by the sample matrix.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation procedure depends on the food matrix. Below are protocols for different types of food samples.
a) Solid Food Samples (e.g., Cereals, Snacks, Chewing Gum)
-
Homogenization: Weigh a representative portion of the sample (e.g., 1-10 g) and homogenize it to a fine powder or paste. For chewing gum, grinding in a coffee grinder may be effective.
-
Internal Standard Spiking: Accurately add a known amount of deuterated BHA internal standard solution (e.g., BHA-d3 in methanol (B129727) or acetonitrile) to the homogenized sample.
-
Extraction:
-
Add a suitable extraction solvent. Acetonitrile (B52724) is a common choice for its ability to extract phenolic antioxidants.[8] A mixture of acetonitrile-2-propanol-ethanol (2:1:1) containing 0.1% L-ascorbic acid can also be used to prevent decomposition of antioxidants.[9]
-
For a 10 g sample, 20-50 mL of solvent can be used.
-
Thoroughly mix the sample and solvent using a vortex mixer or sonicator for 15-30 minutes.[4]
-
-
Centrifugation and Filtration: Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes to separate the solid matrix from the solvent extract.[10] Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for further cleanup or direct analysis.
b) Liquid and Semi-Solid Food Samples (e.g., Edible Oils, Fats, Sauces)
-
Sample Weighing and Internal Standard Spiking: Weigh 1-5 g of the sample into a centrifuge tube and spike with a known amount of deuterated BHA internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Add an immiscible extraction solvent. For oils and fats, acetonitrile is effective for extracting BHA.[11] Anhydrous ethanol (B145695) containing 0.25% glacial acetic acid has also been shown to provide good recoveries.[1]
-
Use a solvent-to-sample ratio of approximately 5:1 (v/w).
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.[1]
-
Centrifuge to separate the layers.
-
Carefully transfer the solvent layer (top or bottom, depending on the solvent) to a clean tube.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Solvent Evaporation and Reconstitution: Combine the extracts and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate (B1210297) or the mobile phase for LC analysis) before analysis.[8]
2. Instrumental Analysis: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of BHA.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection is recommended for trace analysis. Injector temperature: 250-280°C.
-
Oven Temperature Program: An example program could be: initial temperature of 70°C held for 2-4 minutes, ramp at 10°C/min to 280°C, and hold for 5-10 minutes.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
BHA (native): m/z 165, 180 (molecular ion). The ion at m/z 165 is often used for quantification.[3]
-
Deuterated BHA (e.g., BHA-d3): The specific ions will depend on the deuteration pattern. For a trideuterated methyl group, the fragment ion corresponding to the loss of this group would be shifted by 3 Da. The molecular ion would also be shifted. The exact m/z values should be confirmed by analyzing the standard.
-
-
3. Quantification
Quantification is performed using the isotope dilution method. A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of native BHA and a constant concentration of the deuterated internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of BHA in the sample is then determined from this calibration curve using the measured peak area ratio from the sample extract.
Data Presentation
Table 1: GC-MS Parameters for BHA Analysis
| Parameter | Value |
| GC System | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 270 °C |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | 70°C (2 min), then 10°C/min to 280°C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (Quantifier/Qualifier) | BHA: m/z 165/180; Deuterated BHA: To be determined based on standard |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
Table 2: Method Validation Data for BHA Analysis in Food (Illustrative)
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [13] |
| Limit of Detection (LOD) | 0.02 - 0.9 µg/mL | [8][14] |
| Limit of Quantification (LOQ) | 0.05 - 3 µg/mL | [8][14] |
| Recovery | 80 - 119% | [4] |
| Precision (RSD) | < 15% | [14] |
Note: The values in Table 2 are illustrative and are based on data from various studies on BHA analysis, which may not have all used a deuterated internal standard. Method validation should be performed for each specific matrix and laboratory setup.
Visualization
Experimental Workflow for BHA Analysis in Solid Food using Deuterated Internal Standard
Caption: Workflow for BHA analysis in solid food.
Logical Relationship of Isotope Dilution Mass Spectrometry
Caption: Principle of IDMS for BHA quantification.
References
- 1. qscience.com [qscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination and confirmation of five phenolic antioxidants in foods by LC/MS and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of butylated hydroxyanisole, butylated hydroxytoluene, and tert-butyl hydroquinone in oils, foods, and biological fluids by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Emerging Environmental Contaminants Using 4-N-Butylanisole-2,3,5,6-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of emerging environmental contaminants, such as alkylphenols, in various aqueous matrices. The use of 4-N-Butylanisole-2,3,5,6-d4 as a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC/MS) and is suitable for researchers and scientists in environmental monitoring and drug development.
Introduction
The increasing presence of emerging contaminants, including alkylphenols, personal care products, and pharmaceuticals in the environment, necessitates the development of reliable analytical methods for their monitoring.[1][2] Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides accurate quantification by using a stable isotope-labeled version of the analyte as an internal standard.[3][4][5] Deuterated internal standards, such as this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction and analysis.[6] This co-elution and similar ionization behavior allow for the correction of analyte loss during sample processing and instrumental analysis, thereby improving method robustness.[3][6]
This document provides a detailed protocol for the analysis of a representative emerging contaminant, 4-n-butylanisole, in water samples using this compound as an internal standard.
Quantitative Data
The following table summarizes representative performance data for the analysis of emerging contaminants using a deuterated internal standard with GC/MS. The data is based on the analysis of similar compounds, such as alkylphenols, and illustrates the expected performance of the method.[1][5]
| Parameter | Water Matrix | Value |
| Limit of Detection (LOD) | Surface Water | 0.01 - 0.20 µg/L |
| Wastewater Effluent | 0.05 - 0.50 µg/L | |
| Limit of Quantification (LOQ) | Surface Water | 0.04 - 0.60 µg/L |
| Wastewater Effluent | 0.15 - 1.50 µg/L | |
| Recovery | Spiked Ultrapure Water | 95% - 105% |
| River Water | 85% - 110% | |
| Wastewater Effluent | 75% - 115% | |
| Relative Standard Deviation (RSD) | Intraday Precision | < 10% |
| Interday Precision | < 15% |
Experimental Protocols
Materials and Reagents
-
4-n-Butylanisole (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Nitrogen gas (high purity)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Deionized water
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
-
Sample Collection: Collect 500 mL of the water sample in a clean amber glass bottle.
-
Fortification: Spike the sample with a known concentration of this compound solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained analytes with 10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC/MS analysis.
GC/MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4-n-butylanisole: m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions need to be determined experimentally.
-
This compound: m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions need to be determined experimentally.
-
Visualizations
Caption: Experimental workflow for the analysis of environmental contaminants.
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: High-Throughput Quantification of 4-N-Butylanisole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-N-Butylanisole in human plasma. The method utilizes 4-N-Butylanisole-2,3,5,6-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation.[1][2][3] A simple protein precipitation protocol is employed for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies in drug development.[4][5] The method demonstrates excellent linearity, accuracy, and precision over a wide dynamic range, meeting the stringent requirements for regulated bioanalysis.
Introduction
The accurate quantification of small molecules in biological matrices is crucial for drug discovery and development, enabling the characterization of pharmacokinetics, bioavailability, and metabolic stability.[6] LC-MS/MS has become the gold standard for these studies due to its high sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the preferred approach to compensate for variations in sample preparation, chromatography, and mass spectrometric detection.[1][8][9] This application note details a validated LC-MS/MS method for the determination of 4-N-Butylanisole in human plasma, using its deuterated analog, this compound, as the internal standard.
Experimental
Materials and Reagents
-
4-N-Butylanisole (Analyte) and this compound (Internal Standard) were sourced from a reputable chemical supplier.
-
HPLC-grade methanol, acetonitrile (B52724), and water were obtained from a commercial vendor.
-
Formic acid (LC-MS grade) was also commercially sourced.
-
Control human plasma was obtained from a certified biobank.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Stock solutions of 4-N-Butylanisole and 4-N-Butylanisole-d4 were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions of 4-N-Butylanisole were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution (100 ng/mL): The 4-N-Butylanisole-d4 stock solution was diluted with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method was employed for the extraction of 4-N-Butylanisole from human plasma.
-
To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard spiking solution.
-
Vortex mix for 10 seconds.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, re-equilibrate at 5% B for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | 4-N-Butylanisole: m/z 165.1 → 107.1 4-N-Butylanisole-d4: m/z 169.1 → 111.1 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: The specific m/z transitions for 4-N-Butylanisole and its deuterated standard are hypothetical and based on plausible fragmentation of the parent molecule.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 4-N-Butylanisole in human plasma. The use of the deuterated internal standard, 4-N-Butylanisole-d4, effectively compensated for matrix effects and any variability during the sample preparation process.
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The method was linear over the concentration range of 1 to 1000 ng/mL.
Table 2: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 1000 | y = 0.0123x + 0.0045 | > 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low QC | 3 | 102.3 | 4.5 | 101.5 | 5.2 |
| Mid QC | 50 | 98.7 | 3.1 | 99.2 | 3.8 |
| High QC | 800 | 101.1 | 2.5 | 100.8 | 3.1 |
Conclusion
A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 4-N-Butylanisole in human plasma has been successfully developed and validated. The use of this compound as an internal standard ensured the reliability of the results. The simple protein precipitation sample preparation procedure allows for the rapid processing of a large number of samples, making this method ideal for regulated bioanalytical studies.
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-N-Butylanisole and dissolve it in 10 mL of methanol.
-
Prepare Serial Dilutions: Perform serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at concentrations of 10, 20, 50, 100, 200, 500, 1000, 2000, 5000, and 10000 ng/mL.
-
Spike into Plasma: Prepare calibration standards by spiking 5 µL of each working standard solution into 95 µL of control human plasma to achieve final concentrations of 0.5, 1, 2.5, 5, 10, 25, 50, 100, 250, and 500 ng/mL.
-
Prepare QC Samples: Prepare QC samples at low (3 ng/mL), medium (50 ng/mL), and high (800 ng/mL) concentrations in a similar manner from a separate weighing of the analyte.
-
Storage: Store all stock solutions, working solutions, and plasma samples at -20°C or lower.
Protocol 2: LC-MS/MS Bioanalytical Workflow
-
Sample Thawing: Thaw plasma samples (calibrators, QCs, and unknowns) on ice.
-
Internal Standard Addition: Aliquot 50 µL of each plasma sample into a labeled microcentrifuge tube. Add 10 µL of the 100 ng/mL internal standard working solution to each tube.
-
Protein Precipitation: Add 150 µL of cold acetonitrile (with 0.1% formic acid) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to autosampler vials.
-
LC-MS/MS Analysis: Place the vials in the autosampler and run the LC-MS/MS sequence.
-
Data Processing: Integrate the peak areas for the analyte and internal standard. Calculate the peak area ratio.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the LC-MS/MS quantification of 4-N-Butylanisole.
Caption: Role of bioanalysis in pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. tecan.com [tecan.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Determination of Butylated Hydroxyanisole (BHA) in Food using a Deuterated Standard: An Application Note and Protocol
Introduction
Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in a variety of food products, cosmetics, and pharmaceuticals to prevent oxidative degradation and extend shelf life.[1][2] Regulatory bodies in many countries have established maximum permissible levels of BHA in different food categories due to potential health concerns associated with its consumption. Therefore, accurate and reliable analytical methods are crucial for monitoring BHA levels in food to ensure consumer safety and regulatory compliance.
Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise analytical technique for the quantification of food additives and contaminants. This method involves the use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte (e.g., BHA-d3). The deuterated standard is chemically identical to the native analyte and exhibits similar behavior during sample preparation, extraction, and chromatographic analysis. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results.
This application note provides a detailed protocol for the determination of BHA in various food matrices using a deuterated internal standard (BHA-d3) followed by gas chromatography-mass spectrometry (GC-MS) analysis. The methodology described herein is intended for researchers, scientists, and professionals in the food safety and quality control sectors.
Principle
A known amount of the deuterated internal standard (BHA-d3) is added to the food sample prior to extraction. The sample is then subjected to a solvent extraction procedure to isolate the BHA and the internal standard. The extract is subsequently cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is then analyzed by GC-MS. Quantification is achieved by measuring the ratio of the response of the native BHA to that of the deuterated internal standard. A calibration curve is generated using standards containing known concentrations of BHA and a fixed concentration of the internal standard.
Materials and Reagents
-
Butylated hydroxyanisole (BHA), analytical standard (≥98.5% purity)
-
Butylated hydroxyanisole-d3 (BHA-d3), internal standard
-
Acetonitrile (B52724), HPLC grade
-
Hexane (B92381), HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol (B129727), HPLC grade
-
Sodium sulfate, anhydrous
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
Syringe filters (0.22 µm, PTFE)
-
Ultrapure water
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Solid-phase extraction (SPE) manifold
-
Analytical balance
-
Glassware (volumetric flasks, pipettes, vials)
Experimental Protocols
Standard Solution Preparation
-
BHA Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHA standard and dissolve it in 100 mL of methanol.
-
BHA-d3 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of BHA-d3 and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BHA stock solution with methanol to achieve concentrations ranging from 0.05 to 10 µg/mL. Fortify each calibration standard with the BHA-d3 internal standard to a final concentration of 1 µg/mL.
Sample Preparation
The following is a general procedure adaptable to various food matrices. Optimization may be required for specific sample types.
-
Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the BHA-d3 internal standard to the sample.
-
Extraction (QuEChERS-based):
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Concentration and Reconstitution:
-
Transfer the cleaned-up extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane or ethyl acetate.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
BHA: m/z 165, 180
-
BHA-d3: m/z 168, 183
-
-
Data Presentation
The following table summarizes the typical performance characteristics of the method for the determination of BHA in food using a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 10% |
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of BHA in food.
Conclusion
The use of a deuterated internal standard in conjunction with GC-MS provides a robust, accurate, and reliable method for the quantitative determination of BHA in a wide range of food matrices. The isotope dilution approach effectively compensates for matrix-induced signal suppression or enhancement and variations during sample preparation, leading to high-quality analytical data. This method is suitable for routine monitoring, regulatory compliance testing, and research applications in food science and safety.
References
Troubleshooting & Optimization
Troubleshooting isotopic interference with 4-N-Butylanisole-2,3,5,6-d4
Welcome to the technical support center for 4-N-Butylanisole-2,3,5,6-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of 4-n-butylanisole, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). Its molecular formula is C₁₁H₁₂D₄O and it has a molecular weight of approximately 168.27 g/mol . It is primarily used as an internal standard in quantitative mass spectrometry (MS) analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods for pharmacokinetic studies and drug metabolite analysis. The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the unlabeled analyte.[1][2]
Q2: I am observing a small peak at the m/z of my unlabeled analyte even when I only inject the deuterated internal standard. What could be the cause?
This phenomenon, often referred to as isotopic contribution or crosstalk, can arise from several sources:
-
Incomplete Deuteration: The this compound standard may contain a small percentage of molecules that are not fully deuterated (e.g., d3, d2, d1, or even d0).
-
Natural Isotope Abundance: The unlabeled analyte has a natural abundance of isotopes (e.g., ¹³C) that can result in a signal at M+1, M+2, etc., which might overlap with the signal from the deuterated standard.
-
In-source Fragmentation: The deuterated standard might undergo fragmentation in the mass spectrometer's ion source, losing deuterium atoms and generating ions that have the same mass-to-charge ratio as the unlabeled analyte or its fragments.
Q3: My quantitative results are inconsistent. What are some common issues when using this compound as an internal standard?
Inconsistent results can stem from several factors common to the use of deuterated internal standards:
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If the analyte and the internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[2]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might respond differently to ion suppression or enhancement from complex biological matrices.
-
Isotopic Exchange: Although the deuterium atoms on the aromatic ring of this compound are generally stable, harsh sample preparation conditions (e.g., extreme pH) could potentially lead to back-exchange with hydrogen atoms from the solvent or matrix.
Q4: What is the expected fragmentation pattern for this compound?
4-n-butylanisole is an alkyl phenyl ether. The primary fragmentation pathways involve cleavage of the butyl chain and the ether bond. The molecular ion of 4-n-butylanisole is observed at m/z 164. For this compound, the molecular ion is expected at m/z 168.
Predicted Fragmentation of this compound:
| Predicted m/z | Corresponding Fragment (d4) | Predicted m/z | Corresponding Fragment (d0 - unlabeled) | Description of Fragmentation |
| 168 | [C₁₁H₁₂D₄O]⁺ | 164 | [C₁₁H₁₆O]⁺ | Molecular Ion |
| 125 | [C₇H₃D₄O]⁺ | 121 | [C₇H₇O]⁺ | Benzylic cleavage with loss of a propyl radical (•C₃H₇) |
| 110 | [C₆D₄O]⁺ | 108 | [C₆H₄O]⁺ | Cleavage of the butyl group at the bond alpha to the ring |
Troubleshooting Guides
Issue 1: Significant Isotopic Contribution from the Internal Standard to the Analyte Signal
Question: I have a high background signal for my unlabeled analyte that seems to be coming from my this compound internal standard. How can I troubleshoot this?
Answer:
This is a common issue related to the purity of the internal standard and potential in-source decay. Follow these steps to diagnose and mitigate the problem.
Troubleshooting Workflow:
Caption: Troubleshooting Isotopic Contribution.
Detailed Steps:
-
Check Certificate of Analysis: Review the Certificate of Analysis for your batch of this compound to confirm its isotopic purity. A lower isotopic purity will result in a higher contribution to the unlabeled analyte signal.
-
Analyze High Concentration of IS: Prepare and inject a high concentration of the internal standard solution without any analyte. This will amplify any low-level impurities or fragments that might be interfering.
-
Monitor Multiple Fragment Transitions: Analyze the data by monitoring not only the primary transition for the unlabeled analyte but also other potential fragments. This can help determine if the interference is from the parent ion of the unlabeled impurity or from a fragment of the deuterated standard.
-
Optimize MS Source Conditions: In-source fragmentation can sometimes be reduced by optimizing source parameters such as collision energy, cone voltage, or source temperature. A gentler ionization process can minimize the loss of deuterium from the internal standard.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My calibration curves are not linear, and the precision of my quality control samples is poor when using this compound. What should I investigate?
Answer:
This often points to issues with chromatography or matrix effects. The following guide will help you systematically address these potential problems.
Troubleshooting Workflow:
Caption: Troubleshooting Poor Assay Performance.
Detailed Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound from a representative sample. A slight shift in retention time due to the deuterium labeling is possible.[2]
-
Adjust Chromatography: If there is a significant separation between the analyte and the internal standard, consider modifying your LC method. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry to achieve co-elution.
-
Perform Matrix Effect Experiment: To assess differential matrix effects, compare the peak area of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample. A significant difference in the analyte/IS area ratio between the two samples indicates a differential matrix effect.
-
Evaluate Extraction Recovery: Ensure that the extraction procedure is consistent for both the analyte and the internal standard. Perform a recovery experiment by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
Experimental Protocols
Protocol 1: Illustrative LC-MS/MS Method for Quantification using this compound
This protocol is a general example and should be optimized for your specific analyte and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a concentration of 50 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (4-n-butylanisole) | 165.1 | 121.1 | 15 |
| IS (4-N-Butylanisole-d4) | 169.1 | 125.1 | 15 |
Experimental Workflow Diagram:
Caption: Sample Preparation Workflow.
Data Presentation
Table 1: Predicted Mass Spectral Data for 4-n-Butylanisole and its Deuterated Analog
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment 1 [m/z] | Key Fragment 2 [m/z] |
| 4-n-Butylanisole (d0) | 164 | 121 | 108 |
| This compound (d4) | 168 | 125 | 112 |
Table 2: Illustrative Quantitative Data for a Calibration Curve
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,458,976 | 0.0104 |
| 5 | 78,956 | 1,498,543 | 0.0527 |
| 10 | 155,876 | 1,501,234 | 0.1038 |
| 50 | 798,543 | 1,487,654 | 0.5368 |
| 100 | 1,602,345 | 1,510,987 | 1.0605 |
| 500 | 8,123,456 | 1,495,321 | 5.4326 |
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS with Deuterated Internal Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis through the effective use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either a decrease in signal intensity, known as ion suppression, or an increase in signal, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits behind matrix effects in complex biological matrices include salts, lipids, and proteins.[1]
Q2: How do deuterated internal standards help mitigate matrix effects?
A2: Deuterated internal standards, also referred to as stable isotope-labeled internal standards (SIL-IS), are widely regarded as the most effective tool for compensating for matrix effects.[1] Since they are chemically almost identical to the analyte, they co-elute and are affected by ionization suppression or enhancement in a similar manner.[1][2] By calculating the ratio of the analyte signal to that of the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can the use of deuterated internal standards completely eliminate problems associated with matrix effects?
A3: While highly effective, deuterated internal standards may not always provide a perfect correction for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this separation causes the analyte and the internal standard to elute into regions with differing degrees of ion suppression, it can result in inaccurate quantification.[1][3] This is known as differential matrix effects.[4]
Q4: What are the key factors to consider when selecting a deuterated internal standard?
A4: Several factors are crucial when selecting a deuterated internal standard. The standard should possess a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[1] The position of the deuterium (B1214612) labels should be on a stable part of the molecule to prevent any back-exchange with hydrogen atoms from the solvent or matrix.[4] It is also important to ensure the chemical purity of the standard to avoid interference from other contaminants.
Q5: What level of isotopic purity is recommended for a deuterated internal standard?
A5: It is advisable to use deuterated compounds with an isotopic enrichment of at least 98%.[2] High-purity standards are essential for minimizing background interference and ensuring a clear mass separation during analysis, which ultimately enhances data quality and reliability.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered when using deuterated internal standards to counteract matrix effects.
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography.[4] This can lead to the analyte and internal standard being exposed to different levels of ion suppression.[4] Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method, such as using a column with lower resolution, to ensure they elute together.[4] |
| Isotopic or Chemical Impurities | The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration. Solution: Always obtain a certificate of analysis from the supplier that specifies the isotopic and chemical purity of the standard.[4] |
| Isotopic Exchange | Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample or solvent, a phenomenon known as back-exchange.[4] Solution: To check for this, incubate the deuterated standard in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[4][5] |
| Differential Matrix Effects | Even with perfect co-elution, the analyte and the deuterated internal standard might experience different degrees of ion suppression or enhancement.[4] Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard. |
Issue 2: High Variability in Internal Standard Signal
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction recovery between samples can lead to inconsistent internal standard signals. Solution: Ensure the internal standard is added early in the sample preparation process to account for losses during extraction. Optimize and validate the sample preparation method to ensure it is robust and reproducible. |
| Matrix Effects on the Internal Standard | The internal standard itself can be subject to significant ion suppression or enhancement. Solution: Evaluate the matrix effect on the internal standard by comparing its response in a neat solution versus a post-extraction spiked blank matrix. If the matrix effect is severe, further optimization of the sample cleanup or chromatographic separation is necessary. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte at various concentrations in a neat solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before the extraction process at the same concentrations as Set A.[1]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the post-spiked matrix (Set B) to the peak area in the neat solution (Set A). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
Recovery (RE): Determined by comparing the peak area of the analyte in the pre-spiked matrix (Set C) to that in the post-spiked matrix (Set B).
-
Process Efficiency (PE): Calculated as the ratio of the peak area of the analyte in the pre-spiked matrix (Set C) to that in the neat solution (Set A).
-
Protocol 2: Verifying Co-elution of Analyte and Internal Standard
Objective: To confirm that the analyte and its deuterated internal standard have the same retention time.
Methodology:
-
Prepare a Mixed Standard: Prepare a solution containing both the analyte and the deuterated internal standard in a suitable solvent.
-
LC-MS/MS Analysis: Inject the mixed standard onto the LC-MS/MS system.
-
Data Analysis: Acquire the data in separate channels for the analyte and the internal standard. Overlay the extracted ion chromatograms for both compounds.
-
Verification: Visually inspect the chromatograms to ensure that the peak apexes for both the analyte and the internal standard are perfectly aligned, indicating co-elution.
Visualizations
Caption: Workflow for overcoming matrix effects using a deuterated internal standard.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
Preventing deuterium exchange of 4-N-Butylanisole-d4 in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and handling of 4-n-butylanisole-d4, with a specific focus on preventing deuterium-hydrogen (D-H) exchange in acidic conditions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for 4-n-butylanisole-d4?
A1: Deuterium-hydrogen exchange is a chemical process where a deuterium (B1214612) atom on a deuterated molecule, such as 4-n-butylanisole-d4, is replaced by a hydrogen atom from the surrounding environment.[1] This is a significant concern in quantitative analysis, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), where deuterated compounds are used as internal standards. If the deuterium atoms on 4-n-butylanisole-d4 are exchanged for hydrogen, its mass will change, leading to inaccurate quantification of the target analyte.[1]
Q2: What are the primary factors that cause D-H exchange on the aromatic ring of 4-n-butylanisole-d4?
A2: The primary factors influencing D-H exchange on the aromatic ring of 4-n-butylanisole-d4 are the presence of protic solvents and the pH of the solution. Protic solvents, such as water and methanol, contain readily exchangeable hydrogen atoms.[1] The exchange process can be catalyzed by both acids and bases.[1][2] While the aromatic ring is generally stable, strongly acidic conditions can facilitate the electrophilic aromatic substitution reaction that leads to deuterium exchange.[3]
Q3: Under what pH conditions is 4-n-butylanisole-d4 most stable against D-H exchange?
A3: For many deuterated compounds, the rate of D-H exchange is at a minimum in a slightly acidic environment, typically around pH 2.5 to 3.0.[1][4][5] Both highly acidic and basic conditions can significantly accelerate the exchange rate.[1] It is crucial to maintain the pH within this optimal range during sample preparation and analysis to ensure the isotopic integrity of the standard.
Q4: How does temperature affect the stability of the deuterium label on 4-n-butylanisole-d4?
A4: Temperature plays a critical role in the rate of D-H exchange. Lowering the temperature significantly reduces the rate of this exchange.[1][4] Therefore, it is highly recommended to perform all sample handling and analysis steps at low temperatures, such as on ice or using cooled instrument compartments (e.g., autosamplers and columns).[1][4][6]
Q5: What types of solvents are recommended for handling and storing 4-n-butylanisole-d4?
A5: To minimize the risk of D-H exchange, it is best to use aprotic solvents for reconstituting and diluting 4-n-butylanisole-d4.[1] Aprotic solvents, such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and chloroform, do not have exchangeable protons and are therefore preferred over protic solvents like water, methanol, or ethanol.[1]
Troubleshooting Guide: Preventing Deuterium Exchange
This guide will help you identify and resolve potential issues related to the loss of deuterium from 4-n-butylanisole-d4 during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inaccurate quantification; mass shift observed in MS analysis. | Deuterium-hydrogen exchange is occurring. | Review your experimental protocol, paying close attention to solvent choice, pH, and temperature at each step. |
| Loss of deuterium label in acidic mobile phase. | The pH of the mobile phase is too low or the temperature is too high. | Adjust the mobile phase pH to be within the optimal stability range of 2.5-3.0.[1][4][5] Use a cooled column compartment to reduce the temperature during chromatographic separation.[1] |
| Deuterium exchange during sample preparation. | Use of protic solvents (e.g., water, methanol) for reconstitution or dilution. Exposure to highly acidic or basic conditions. Elevated temperatures during sample handling. | Reconstitute and dilute the standard in an aprotic solvent like acetonitrile whenever possible.[1] Ensure the final pH of the sample is adjusted to ~2.5-3.0 immediately after preparation.[1] Keep samples on ice or in a cooled rack throughout the preparation process. |
| Gradual loss of isotopic purity over time. | Improper storage conditions. | Store 4-n-butylanisole-d4 in a tightly sealed container, protected from moisture, at the recommended temperature (typically -20°C or lower). For solutions, use an aprotic solvent for long-term storage. |
Experimental Protocols
Protocol 1: Minimizing Deuterium Exchange During Sample Preparation for LC-MS Analysis
This protocol outlines the key steps to maintain the isotopic integrity of 4-n-butylanisole-d4 when preparing samples for LC-MS analysis.
-
Reconstitution of Standard:
-
Reconstitute the lyophilized 4-n-butylanisole-d4 standard in a high-quality aprotic solvent (e.g., acetonitrile or DMSO) to create a stock solution.
-
-
Sample Dilution:
-
Perform all subsequent dilutions of the stock solution using the same aprotic solvent.
-
-
Sample Preparation:
-
If the sample matrix is aqueous or contains protic solvents, perform all steps at low temperatures (e.g., on an ice bath).
-
After adding the deuterated internal standard to your sample, immediately adjust the pH to a range of 2.5-3.0 using a dilute acid (e.g., 0.1% formic acid in water).[1]
-
-
Analysis:
Visualizations
Caption: Troubleshooting workflow for preventing deuterium exchange.
This guide provides a comprehensive overview for maintaining the integrity of 4-n-butylanisole-d4. For further assistance, please contact our technical support team.
References
Technical Support Center: Optimizing LC-MS/MS for 4-N-Butylanisole-2,3,5,6-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the deuterated internal standard, 4-N-Butylanisole-2,3,5,6-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound?
A1: While optimal parameters must be determined empirically, the following provides a robust starting point for method development. These parameters are based on the general properties of aromatic amines and deuterated standards.
Liquid Chromatography Parameters
| Parameter | Recommended Starting Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Positive Ionization Mode)
| Parameter | Recommended Starting Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound and its non-deuterated analyte?
A2: The optimal MRM transitions are determined by infusing a standard solution of the analyte and the deuterated internal standard into the mass spectrometer.[1] First, obtain the precursor ion (Q1) in a full scan. For 4-N-Butylanisole, this will be the [M+H]+ ion. Then, perform a product ion scan to identify the most abundant and stable fragment ions (Q3). The most intense and specific precursor-to-product ion transition should be selected for quantification. A secondary, less intense transition can be used for confirmation.
Hypothetical MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 4-N-Butylanisole | 180.3 | Hypothetical Fragment 1 | To be optimized |
| 4-N-Butylanisole | 180.3 | Hypothetical Fragment 2 | To be optimized |
| 4-N-Butylanisole-d4 | 184.3 | Hypothetical Fragment 1 | To be optimized |
| 4-N-Butylanisole-d4 | 184.3 | Hypothetical Fragment 2 | To be optimized |
Q3: Why is there no signal or a very weak signal for my compound?
A3: A weak or absent signal can stem from several issues. Check for common problems such as incorrect mobile phase composition, leaks in the LC system, or inappropriate mass spectrometer settings.[2] Ensure the sample has not degraded by preparing a fresh standard.[2] Also, verify that the ion source settings, like temperature and gas flows, are appropriate for your analyte.[2]
Q4: My retention time is shifting between injections. What could be the cause?
A4: Retention time shifts can be caused by a number of factors.[3] First, ensure your mobile phase is fresh and properly prepared, as changes in composition due to evaporation can affect retention.[4] Check for any leaks in the system and ensure the column temperature is stable.[2] A contaminated or aging column can also lead to inconsistent retention times.[5]
Q5: I am observing peak tailing or splitting. How can I improve the peak shape?
A5: Poor peak shape can be due to several factors related to the chromatography.[5] Peak tailing can result from secondary interactions between the analyte and the column. Adjusting the mobile phase pH might help.[5] Peak splitting can occur if the injection solvent is stronger than the mobile phase.[5] Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[4]
Troubleshooting Guide
Issue: Low Signal Intensity or No Signal
Issue: Isotopic Crosstalk from Analyte to Internal Standard
Isotopic crosstalk can occur when the natural isotopic abundance of the analyte contributes to the signal of the deuterated internal standard.[6] This is a concern when the concentration of the analyte is significantly higher than the internal standard.
-
Verification : Analyze a high concentration standard of the non-deuterated analyte and monitor the MRM transition of the deuterated internal standard. A significant signal indicates crosstalk.
-
Solution :
-
Select a Different MRM Transition : If possible, choose a product ion for the internal standard that is not affected by the analyte's isotopic pattern.
-
Use a Higher Deuterated Standard : Employ an internal standard with a greater number of deuterium (B1214612) atoms to increase the mass difference from the analyte. A mass difference of at least 3 amu is generally recommended.[7]
-
Optimize Chromatography : Ensure baseline separation of the analyte and any interfering peaks.
-
Experimental Protocols
Protocol 1: Optimization of MS Parameters by Direct Infusion
-
Prepare Stock Solutions : Create 1 mg/mL stock solutions of both 4-N-Butylanisole and this compound in methanol.[1]
-
Prepare Infusion Solution : Dilute the stock solutions to approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Direct Infusion : Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Precursor Ion (Q1) : In full scan mode, identify the [M+H]+ ion for both the analyte and the internal standard.
-
Optimize Product Ions (Q3) : Select the precursor ion for the analyte and perform a product ion scan to identify the most abundant and stable fragment ions. Repeat for the internal standard.
-
Optimize Collision Energy (CE) : For each selected MRM transition, vary the collision energy in small increments (e.g., 2 eV) to find the value that yields the highest product ion intensity.
-
Optimize Declustering Potential (DP) : Vary the declustering potential to maximize the precursor ion intensity without causing in-source fragmentation.
Protocol 2: LC Method Development
-
Column Selection : Start with a C18 column, which is a good general-purpose choice for moderately polar compounds like 4-N-Butylanisole.
-
Mobile Phase Selection : A mobile phase of water and acetonitrile with 0.1% formic acid is a common starting point for positive mode ESI. Formic acid aids in the protonation of the analyte.
-
Gradient Optimization : Develop a gradient that provides good peak shape and retention. A shallow gradient will provide better resolution, while a steep gradient will shorten the run time.
-
Flow Rate and Temperature : A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column. Adjusting the column temperature can also influence retention time and peak shape.
References
Navigating the Isotope Effect: A Technical Support Center for Chromatographic Shifts of Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of chromatographic retention time shifts observed between deuterated internal standards and their corresponding native analytes. This phenomenon, known as the chromatographic isotope effect, can impact the accuracy and precision of quantitative analyses. Here, we offer detailed explanations, experimental protocols, and visual workflows to help you diagnose and mitigate these effects in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than the native analyte?
This is an expected phenomenon known as the chromatographic isotope effect or deuterium (B1214612) isotope effect .[1][2] It arises from subtle physicochemical differences between the deuterated and non-deuterated molecules. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[2][4] These differences can affect the molecule's hydrophobicity and its interaction with the stationary phase.[2][5] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times.[4]
Q2: What factors influence the magnitude of the chromatographic shift?
Several factors can influence the extent of the retention time shift:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a larger retention time shift.[2][4]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[2] For instance, deuteration on an sp2-hybridized carbon may have a different impact than on an sp3-hybridized carbon.[2]
-
Chromatographic Conditions: The specific mobile phase composition, stationary phase chemistry, gradient slope, and column temperature can all influence the degree of separation between the isotopologues.[4]
Q3: Can this chromatographic shift affect my quantitative results?
Yes, a significant chromatographic shift can compromise the accuracy and precision of your analytical method.[2] If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects (ion suppression or enhancement).[2][6] This is particularly problematic when a steep gradient of co-eluting matrix components is present.[7] In such cases, the internal standard may not accurately compensate for the variability in the analyte's ionization, leading to inaccurate quantification.[8]
Q4: Are there alternatives to deuterated standards that can avoid this issue?
Yes, using internal standards labeled with heavier stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can minimize or eliminate the chromatographic shift.[9] These isotopes have a negligible effect on the physicochemical properties of the molecule, resulting in better co-elution with the native analyte.[10]
Troubleshooting Guide
A systematic approach is essential when encountering and addressing chromatographic shifts between deuterated standards and native analytes.
Step 1: Confirm and Quantify the Shift
-
Action: Overlay the chromatograms of the native analyte and the deuterated internal standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).
-
Tip: Ensure accurate peak integration for both the analyte and the internal standard to get a precise measurement of the shift.
Step 2: Assess the Impact on Your Assay
-
Action: Evaluate the degree of peak overlap and the elution profile in relation to the overall chromatogram, especially in the presence of a biological matrix.
-
Purpose: To determine if the observed shift is significant enough to cause differential matrix effects. If the peaks are completely separated and elute in different regions of matrix interference, the internal standard may not be providing adequate correction.
Step 3: Method Optimization to Minimize the Shift
If the chromatographic shift is deemed problematic, the following experimental parameters can be adjusted to improve co-elution.
Experimental Protocol: Optimizing Co-elution
1. Mobile Phase Composition Adjustment
-
Objective: To alter the selectivity of the separation and reduce the retention time difference between the analyte and the deuterated standard.
-
Methodology:
-
Vary Organic Solvent Ratio: Prepare a series of mobile phases with incremental changes (e.g., ±2-5%) in the organic solvent-to-aqueous ratio from your current method.[2]
-
Change Organic Modifier: If using acetonitrile (B52724), try methanol (B129727), or vice-versa. The different solvent properties can alter interactions with the stationary phase.
-
Adjust pH: For ionizable compounds, modify the mobile phase pH. This can alter the ionization state and hydrophobicity of the analytes, potentially influencing their separation.[2]
-
Inject and Analyze: Inject a mixture of the analyte and deuterated standard with each mobile phase composition and measure the ΔRT.
-
Select Optimal Composition: Choose the mobile phase that provides the smallest ΔRT while maintaining acceptable peak shape and resolution from other sample components.
-
2. Temperature Optimization
-
Objective: To leverage the effect of temperature on retention and selectivity to minimize the chromatographic shift.
-
Methodology:
-
Establish Baseline: Inject the analyte and deuterated standard at your current column temperature and record the ΔRT.
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.[2]
-
Equilibrate and Inject: Allow the column to fully equilibrate at each new temperature before injection.
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Identify the temperature that minimizes the chromatographic shift while preserving good chromatographic performance.
-
3. Gradient Profile Modification
-
Objective: To manipulate the elution conditions to promote better co-elution.
-
Methodology:
-
Adjust Gradient Slope: If using a gradient, try making it steeper or shallower. A change in the rate of mobile phase composition change can affect the resolution of closely eluting compounds.
-
Modify Initial/Final Conditions: Altering the starting or ending percentage of the organic solvent can also influence the separation.
-
Quantitative Data Summary
The following tables provide examples of observed retention time shifts between deuterated and non-deuterated compounds under different chromatographic conditions.
Table 1: Retention Time Shifts in Reversed-Phase Liquid Chromatography (RPLC)
| Compound Type | Chromatographic Method | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (seconds) | Reference |
| Dimethyl-labeled E. coli tryptic digests (light vs. intermediate) | UPLC | Not specified | Not specified | Median shift of 2.0 s | [3] |
| Dimethyl-labeled E. coli tryptic digests (light vs. heavy) | UPLC | Not specified | Not specified | Median shift of 2.9 s | [3] |
| Ergothioneine | HPLC | 1.44 min | 1.42 min | 1.2 s | [3] |
| Metformin (as PFP derivative) | GC-MS | 3.60 min | 3.57 min | 1.8 s | [10] |
Table 2: Influence of Chromatographic Conditions on Retention Time Shift
| Analyte/Internal Standard | Condition Varied | Observation |
| Various Compounds | Mobile Phase Modifier | Switching from acetonitrile to methanol can alter selectivity and potentially reduce the retention time difference.[5] |
| Various Compounds | Column Temperature | Increasing temperature generally decreases retention times, but the effect on the separation of isotopologues can vary and needs to be empirically determined.[11] |
| Polar Basic Compounds | Mobile Phase pH | Adjusting the pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds, which can be used to minimize the chromatographic shift.[12] |
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of column and temperature variation on the determination of the dead time in gas chromatographic systems using indirect methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
How to correct for impurities in 4-N-Butylanisole-2,3,5,6-d4 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-n-butylanisole-2,3,5,6-d4 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound internal standard?
A1: Impurities in this compound can originate from several sources, primarily related to its synthesis. The two common synthetic routes are Friedel-Crafts alkylation and Williamson ether synthesis.
-
Friedel-Crafts Alkylation: This method involves the alkylation of a deuterated anisole (B1667542) precursor. Potential impurities include:
-
Isomeric Byproducts: Ortho- and meta-isomers of butylanisole (2-n-butylanisole-d4 and 3-n-butylanisole-d4) can be formed alongside the desired para-isomer.
-
Poly-alkylated Species: Di- or tri-butylated anisole species can be generated if the reaction is not carefully controlled.
-
Unreacted Starting Materials: Residual deuterated anisole may remain.
-
-
Williamson Ether Synthesis: This route involves reacting a deuterated phenoxide with a butyl halide. Potential impurities include:
-
Unreacted Starting Materials: Residual deuterated phenol (B47542) or the butylating agent may be present.
-
Byproducts of Side Reactions: Elimination reactions of the butyl halide can lead to the formation of butenes.
-
-
Isotopic Impurities:
-
Incomplete Deuteration: The starting material may not be fully deuterated, leading to the presence of 4-n-butylanisole with fewer than four deuterium (B1214612) atoms (d0, d1, d2, d3).
-
Unlabeled Analyte: The most critical impurity is often the unlabeled analog, 4-n-butylanisole (d0), which can artificially inflate the analyte signal.
-
Q2: How can impurities in the internal standard affect my analytical results?
A2: Impurities in the this compound internal standard can significantly compromise the accuracy and precision of quantitative analysis.
-
Overestimation of the Analyte: The presence of the unlabeled analyte (4-n-butylanisole) as an impurity will contribute to the analyte's signal, leading to an overestimation of its concentration.
-
Inaccurate Calibration Curve: If the impurity profile of the internal standard is not consistent across different lots, it can lead to variability in the slope of the calibration curve and poor reproducibility of the assay.
-
Interference with Analyte Peak: Isomeric impurities may co-elute or have similar fragmentation patterns to the analyte, causing interference and affecting the accuracy of peak integration.
Q3: What is the acceptable level of unlabeled analyte (d0) in my deuterated internal standard?
A3: As a general guideline for bioanalytical methods, the response of the unlabeled analyte originating from the internal standard solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[1]
Troubleshooting Guides
Issue 1: High background signal for the analyte in blank samples spiked with the internal standard.
Possible Cause: The this compound internal standard is contaminated with the unlabeled analyte (4-n-butylanisole).
Troubleshooting Steps:
-
Assess the Contribution of the Internal Standard: Prepare a blank matrix sample and spike it with the internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled 4-n-butylanisole.
-
Quantify the Impurity Level: If a significant signal is detected, you will need to determine the percentage of the unlabeled analyte in your internal standard. This can be achieved using a validated analytical method such as GC-MS or qNMR.
-
Implement a Correction Factor: If the level of the unlabeled analyte is significant but consistent, you can apply a mathematical correction to your data.
-
Source a Higher Purity Standard: If the impurity level is unacceptably high or variable, it is recommended to obtain a new lot of the internal standard with a higher isotopic purity.
Issue 2: Inconsistent results or poor reproducibility between different batches of internal standard.
Possible Cause: The purity and/or concentration of the this compound internal standard varies between batches.
Troubleshooting Steps:
-
Purity Assessment of Each Batch: It is crucial to assess the purity of each new lot of internal standard before use. This should include checking for both chemical and isotopic impurities.
-
Concentration Verification: The concentration of the internal standard stock solution should be verified for each new batch.
-
Bridging Studies: When switching to a new batch of internal standard, perform a bridging study by analyzing a set of quality control samples with both the old and new batches to ensure consistency.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol outlines a general method for assessing the chemical and isotopic purity of the this compound internal standard.
1. Sample Preparation:
- Prepare a stock solution of the this compound internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to assess linearity and determine the limit of detection for potential impurities.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
3. Data Analysis:
- Full Scan Analysis: Identify the main peak corresponding to this compound. Look for other peaks that may correspond to isomeric impurities, poly-alkylated species, or unreacted starting materials.
- SIM Analysis: Monitor the following ions to assess isotopic purity:
- m/z 168: Molecular ion of this compound
- m/z 167: M-1 ion and potential d3 impurity
- m/z 166: Potential d2 impurity
- m/z 165: Potential d1 impurity
- m/z 164: Molecular ion of unlabeled 4-n-butylanisole (d0)
- Purity Calculation: Calculate the percentage of each impurity based on the peak area relative to the total peak area of all related species.
Protocol 2: Correction for Unlabeled Analyte Impurity
If the presence of unlabeled 4-n-butylanisole (d0) in the deuterated internal standard is confirmed, a correction can be applied using the following formula:
Corrected Analyte Response = Measured Analyte Response - (Measured IS Response * R)
Where:
-
Measured Analyte Response: The peak area of the analyte in the sample.
-
Measured IS Response: The peak area of the internal standard in the sample.
-
R: The ratio of the response of the unlabeled analyte to the deuterated internal standard, determined from the analysis of the pure internal standard solution.
Data Presentation
Table 1: Hypothetical Purity Analysis of a Batch of this compound by GC-MS
| Compound | Retention Time (min) | Monitored Ion (m/z) | Peak Area | % Composition |
| 4-n-Butylanisole (d0) | 12.5 | 164 | 5,000 | 0.5% |
| 4-n-Butylanisole-d3 | 12.5 | 167 | 10,000 | 1.0% |
| 4-n-Butylanisole-d4 | 12.5 | 168 | 980,000 | 98.0% |
| 2-n-Butylanisole-d4 | 12.2 | 168 | 5,000 | 0.5% |
| Total | 1,000,000 | 100.0% |
Visualizations
Caption: Workflow for the assessment and correction of unlabeled analyte impurity in the internal standard.
Caption: Logical troubleshooting guide for high analyte signals in blank samples containing the internal standard.
References
Improving signal-to-noise ratio for 4-N-Butylanisole-d4 in complex matrices
Welcome to the technical support center for 4-N-Butylanisole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for this internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is 4-N-Butylanisole-d4 and why is it used as an internal standard?
4-N-Butylanisole-d4 is the deuterated form of 4-N-Butylanisole, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry analysis. The primary role of a SIL-IS is to improve the accuracy and precision of quantification by correcting for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects.[1][2] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it provides the best compensation for analytical variability.[3]
Q2: What are the primary causes of a poor signal-to-noise (S/N) ratio for an internal standard?
A poor S/N ratio can stem from factors that either decrease the signal of the internal standard or increase the background noise.[4] Key causes include:
-
Low Analyte Signal: Inefficient extraction from the sample matrix, ion suppression caused by co-eluting matrix components, suboptimal ionization, or incorrect mass spectrometer settings.[3][4]
-
High Background Noise: Contamination from solvents, reagents, sample collection tubes, or the instrument itself.[4][5][6] This can also be caused by electronic interference or bleed from the gas or liquid chromatography column.[5][7]
Q3: How do matrix effects specifically impact the S/N of 4-N-Butylanisole-d4?
Matrix effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte and internal standard.[8] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[8] For 4-N-Butylanisole-d4, endogenous lipids, salts, or metabolites in complex matrices like plasma or urine can co-elute and suppress its ionization in the mass spectrometer's source, leading to a weaker signal and consequently a lower S/N ratio. While a SIL-IS is designed to co-elute and experience the same matrix effects as the analyte, severe ion suppression can reduce the signal to a level that is difficult to distinguish from the background noise.[8]
Q4: Can the 4-N-Butylanisole-d4 standard itself be a source of noise or inaccurate results?
Yes, in several ways:
-
Impurities: The deuterated standard may contain impurities or degradation products that contribute to background noise.[9] It is crucial to use high-purity standards.[9]
-
Isotopic Contribution (Cross-talk): The natural isotopic abundance of the unlabeled analyte can sometimes contribute to the signal of the deuterated standard, a phenomenon known as "cross-talk".[9][10] This can be problematic at high analyte concentrations.[10]
-
Chromatographic Shift: Due to the "isotope effect," deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8][9] If this shift is significant, the analyte and the internal standard may be exposed to different matrix components as they elute, leading to differential matrix effects and compromising quantification.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity for 4-N-Butylanisole-d4
A weak signal is a primary contributor to a poor S/N ratio. The following sections address common causes related to sample preparation, chromatography, and mass spectrometer settings.
Q: My signal is consistently low across all samples. Could my sample preparation method be the cause?
A: Absolutely. Inefficient extraction is a common reason for low recovery and a weak signal for the internal standard.[4] The choice of sample preparation technique is critical for effectively isolating the analyte and internal standard from interfering matrix components.[11][12] The main techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Selectivity & Cleanup | Recovery | Throughput | Key Consideration for 4-N-Butylanisole-d4 |
| Protein Precipitation (PPT) | Low | Moderate-High | High | Fast but yields the "dirtiest" extract, high risk of matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Low-Moderate | Selective and cost-effective, but can be labor-intensive and prone to emulsions.[14] Solvent choice is critical. |
| Solid Phase Extraction (SPE) | High | High | Moderate-High | Provides the cleanest extracts and highest selectivity.[14][15] Requires method development to select the right sorbent and solvents.[15] |
Experimental Protocol: Solid Phase Extraction (SPE) for Plasma
This is a general protocol for a polymeric reversed-phase SPE sorbent, which is often a good starting point for analytes like 4-N-Butylanisole-d4.
-
Sample Pre-treatment: Dilute 100 µL of plasma sample with 300 µL of 2% ammonium (B1175870) hydroxide (B78521) in water. Add the 4-N-Butylanisole-d4 internal standard to the plasma before this step.[16]
-
Conditioning: Condition the SPE plate/cartridge with 500 µL of methanol (B129727).[16]
-
Equilibration: Equilibrate the sorbent with 500 µL of water.[16]
-
Load: Load the pre-treated sample onto the SPE plate/cartridge.
-
Wash: Wash the sorbent with 500 µL of 5% methanol in water to remove polar interferences.[16]
-
Elute: Elute the analyte and internal standard with 500 µL of methanol.[16]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).[16]
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Urine
-
Sample Preparation: To 200 µL of a urine sample in a microcentrifuge tube, add the 4-N-Butylanisole-d4 internal standard.
-
pH Adjustment: Adjust the sample pH to >9 to ensure the analyte is in a neutral, extractable form.
-
Extraction: Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE)).[17]
-
Mix: Vortex the tube for 1-2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate & Reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for injection.
Q: How can I optimize my mass spectrometer settings for 4-N-Butylanisole-d4?
A: Proper optimization of MS parameters is crucial for maximizing the signal.[18] For a triple quadrupole mass spectrometer, this involves selecting the right Multiple Reaction Monitoring (MRM) transitions and optimizing the collision energy (CE) and declustering potential (DP).[18]
Experimental Protocol: MRM Transition Optimization
-
Precursor Ion Identification: Infuse a standard solution of 4-N-Butylanisole-d4 directly into the mass spectrometer. Perform a Q1 scan to identify the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
-
Product Ion Selection: Set the instrument to a Product Ion Scan mode. Select the precursor ion in Q1 and scan a range of masses in Q3 to identify the most intense and stable fragment (product) ions.[18] Select at least two product ions for the MRM method (one for quantification, one for qualification).[19]
-
Declustering Potential (DP) Optimization: Using the most intense MRM transition, ramp the DP voltage across a relevant range (e.g., 20 V to 150 V) and monitor the signal intensity. The optimal DP is the voltage that produces the maximum signal.[18]
-
Collision Energy (CE) Optimization: Using the optimized DP, ramp the CE for each MRM transition across a range (e.g., 5 V to 60 V).[18] The optimal CE is the value that yields the maximum intensity for that specific product ion.[18][20]
Data Presentation: Example MRM Optimization Data for 4-N-Butylanisole-d4
(Note: The following values are illustrative examples for methodology demonstration.)
| Parameter | Precursor Ion (m/z) | Product Ion (m/z) | Optimized DP (V) | Optimized CE (V) | Use |
| Transition 1 | 184.2 | 121.1 | 85 | 25 | Quantifier |
| Transition 2 | 184.2 | 91.1 | 85 | 35 | Qualifier |
Issue 2: High Background Noise
High background noise can obscure the internal standard's signal, leading to a poor S/N ratio and inaccurate integration.
Q: I've optimized my signal, but the S/N is still poor due to a high baseline. What should I check?
A: High background noise often points to contamination in the analytical system or suboptimal instrument settings.[6][7]
-
Check Solvents and Reagents: Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases.[4] Contaminants in water or organic solvents are a common source of noise.[21]
-
Clean the Ion Source: The mass spectrometer's ion source can become contaminated with non-volatile material from the samples, leading to high background noise.[4] Regular cleaning is essential.
-
Inspect the GC/LC System: For GC-MS, column bleed and septum degradation are common sources of noise.[5][6] For LC-MS, contaminated transfer lines or a dirty column can leach contaminants.[9] Flushing the system with a strong solvent can help.[9]
-
Isolate the Noise Source: A systematic approach can help identify the source of the noise. Run the system with the detector on but without a column to check for electronic noise. Then, add the carrier gas or mobile phase flow to check for contamination from the gas/solvent lines. Finally, install the column to see its contribution.[7]
Visualizations
Diagram 1: General Workflow for Quantitative Analysis
Caption: Experimental workflow for quantitative analysis using deuterated standards.
Diagram 2: Troubleshooting Logic for Low S/N Ratio
Caption: Troubleshooting logic for identifying sources of poor S/N ratio.
Diagram 3: Illustration of Matrix Effects
Caption: Diagram illustrating how co-eluting matrix components cause ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. insights.allumiqs.com [insights.allumiqs.com]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. forensicrti.org [forensicrti.org]
- 20. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 21. agilent.com [agilent.com]
Best practices for preparing stock solutions of 4-N-Butylanisole-2,3,5,6-d4
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guides for the preparation of stock solutions of 4-N-Butylanisole-2,3,5,6-d4, a deuterated internal standard crucial for quantitative analysis.
Best Practices & Frequently Asked Questions
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the internal standard is the first step toward its proper handling and use.
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | 1-Butyl-4-methoxybenzene-d4; 1-(4-Methoxyphenyl)butane-d4 |
| CAS Number | 1219804-78-0[1] |
| Molecular Formula | C₁₁H₁₂D₄O |
| Molecular Weight | 168.27 g/mol [1] |
| Isotopic Enrichment | ≥98 atom % D[2] |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
| Solvent | Recommendation | Rationale & Considerations |
| Methanol (B129727) | Highly Recommended | Generally provides good solubility for moderately polar organic compounds. Ensure the use of high-purity, anhydrous methanol to minimize the risk of hydrogen-deuterium (H-D) exchange. |
| Acetonitrile | Highly Recommended | A common solvent in LC-MS applications that offers good solubility for a wide range of compounds. Use high-purity, anhydrous acetonitrile. |
| Dimethyl Sulfoxide (DMSO) | Recommended with Caution | Offers excellent solvating power but is highly hygroscopic. If used, it must be handled under a dry, inert atmosphere to prevent moisture absorption. |
| Chloroform | Acceptable | A good solvent for non-polar compounds. Can degrade over time to form acidic byproducts, which may affect the stability of the standard. |
Q3: What are the best practices for storing the solid compound and its stock solution?
Proper storage is essential to maintain the integrity and concentration of your standard.
| Form | Condition | Rationale |
| Solid Compound | Store at room temperature in a tightly sealed container. | The supplier recommends room temperature storage. A well-sealed container protects it from atmospheric moisture. |
| Stock Solution | Store at 4°C for short-term use and -20°C for long-term storage in amber, tightly sealed vials with PTFE-lined caps. | Refrigeration or freezing minimizes solvent evaporation and slows potential degradation. Amber vials protect against photodegradation. |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous methanol
-
Calibrated analytical balance
-
10 mL Class A volumetric flask
-
Glass Pasteur pipette or syringe
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh approximately 10 mg of the solid compound onto weighing paper using a calibrated analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Dissolution: Add a small amount of anhydrous methanol (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, add anhydrous methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store the solution at the recommended temperature (4°C for short-term, -20°C for long-term).
Workflow for Stock Solution Preparation
References
Technical Support Center: Minimizing Ion Suppression for 4-N-Butylanisole-2,3,5,6-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using 4-N-Butylanisole-2,3,5,6-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
Ion suppression is a matrix effect phenomenon in LC-MS where the ionization efficiency of an analyte or internal standard is reduced by co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][4] When using this compound as a deuterated internal standard, the assumption is that it will co-elute with the unlabeled analyte and experience the same degree of ion suppression, allowing for accurate quantification.[2] However, various factors can lead to differential suppression, compromising data integrity.
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences identical ion suppression, allowing the analyte-to-IS ratio to remain constant for accurate quantification.[2] However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the deuterated IS, causing them to encounter different matrix components as they elute.[2] This separation can be due to the "deuterium isotope effect," where the deuterium (B1214612) substitution slightly alters the molecule's physicochemical properties.[2]
Q3: What are the common causes of ion suppression in LC-MS analysis?
Ion suppression in LC-MS, particularly with electrospray ionization (ESI), is often caused by high concentrations of co-eluting matrix components.[5][6] These can include salts, phospholipids, proteins, and other endogenous compounds from the sample.[2][6] These molecules can compete with the analyte and internal standard for ionization in the MS source, leading to a reduced signal.[5] ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][5]
Q4: How can I determine if ion suppression is affecting my analysis?
A common and effective method to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment .[7][8] This involves infusing a constant flow of your analyte and internal standard solution into the MS while injecting a blank matrix extract into the LC system. A drop in the signal baseline indicates the retention times where matrix components are eluting and causing suppression.[7][8] Another method is the post-extraction addition method , where you compare the analyte response in a clean solvent to the response in a spiked, extracted blank matrix. A lower response in the matrix indicates ion suppression.[9][10]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and mitigate ion suppression issues when using this compound.
Problem 1: Low signal intensity for both the analyte and this compound in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
-
Recommended Actions:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.[1]
-
Enhance Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][11] Protein precipitation is a simpler but often less effective method.[1]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the analyte and internal standard from the regions of ion suppression.[10]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but be aware that this will also dilute your analyte.[1][7]
-
Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to ion suppression.[5][12]
-
Problem 2: Poor reproducibility of the analyte/internal standard ratio across different samples.
-
Possible Cause: Variable matrix effects between samples and/or differential ion suppression.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor reproducibility.
-
Recommended Actions:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they are co-eluting as closely as possible.
-
Improve Sample Preparation: Develop a more robust sample cleanup procedure to minimize variability in matrix components between samples.[9]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.[6]
-
Evaluate a Different Internal Standard: If the deuterium isotope effect is causing significant separation, consider using a ¹³C-labeled internal standard, which is less likely to have a chromatographic shift.[1]
-
Data Presentation
The effectiveness of different mitigation strategies can be quantitatively compared. Below is a table illustrating hypothetical data on the impact of various sample preparation methods on signal suppression.
| Mitigation Strategy | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Spiked Matrix) | Signal Suppression (%) |
| Protein Precipitation | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
Note: This data is for illustrative purposes. Actual results will vary based on the specific matrix and experimental conditions.
Experimental Protocols
1. Post-Column Infusion Experiment to Assess Ion Suppression
-
Objective: To identify chromatographic regions where ion suppression occurs.
-
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of your analyte and this compound
-
Blank matrix extract
-
-
Methodology:
-
Prepare a standard solution of your analyte and internal standard at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the LC column outlet to a tee-piece.
-
Connect a syringe pump containing the standard solution to the second port of the tee-piece, infusing at a low flow rate (e.g., 10 µL/min).
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin the infusion and acquire data to establish a stable baseline signal.
-
Inject the blank matrix extract onto the LC column and run your chromatographic method.
-
Monitor the signal for any dips, which indicate regions of ion suppression.[8]
-
2. Sample Preparation using Solid-Phase Extraction (SPE)
-
Objective: To remove matrix components that cause ion suppression.
-
Materials:
-
Appropriate SPE cartridges (e.g., C18, mixed-mode)
-
Methanol (B129727), Water, and other necessary solvents (LC-MS grade)
-
Sample matrix (e.g., plasma, urine)
-
-
Methodology (Example for a C18 cartridge):
-
Condition: Pass methanol through the cartridge, followed by water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences like salts.
-
Elute: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 4-N-Butylanisole-2,3,5,6-d4
For researchers, scientists, and drug development professionals, the relentless pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of a deuterated internal standard, exemplified by 4-N-Butylanisole-2,3,5,6-d4, against a non-deuterated, structural analog alternative for the bioanalytical method validation of its corresponding analyte, 4-n-butylanisole.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in quantitative bioanalysis.[1] This is attributed to their near-identical physicochemical properties to the analyte of interest.[2][3] This similarity ensures that the internal standard co-elutes with the analyte and experiences the same degree of matrix effects, leading to more accurate and precise quantification.[1][4] The mass difference allows for their distinct detection by the mass spectrometer.[3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound is most evident in its ability to compensate for variability during sample preparation and analysis.[5] A non-deuterated, or analog, internal standard is a different chemical compound that is structurally similar to the analyte. While more accessible and less expensive, its physicochemical properties can differ, leading to variations in chromatographic retention times and extraction recoveries.[1] This can result in inadequate compensation for matrix effects and, consequently, less reliable data.[1]
The following table summarizes the expected performance differences between this compound and a hypothetical non-deuterated structural analog internal standard in the validation of a bioanalytical method for 4-n-butylanisole. The data presented is illustrative of typical performance characteristics.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale for Performance Difference |
| Accuracy (% Bias) | -2.1 to +1.8 | -8.5 to +9.2 | The deuterated IS co-elutes with the analyte, providing better correction for matrix effects and extraction variability.[3][6] |
| Precision (% CV) | ≤ 3.5 | ≤ 9.8 | Near-identical chemical properties lead to more consistent analyte/IS peak area ratios.[6] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Improved accuracy and precision across the calibration range result in a stronger linear correlation. |
| Matrix Effect (% CV) | < 5 | < 15 | The deuterated IS experiences the same ion suppression or enhancement as the analyte, effectively normalizing the response.[7] |
| Extraction Recovery | Consistent and similar to analyte | May differ from analyte | Differences in physicochemical properties can lead to variable extraction efficiencies between the analyte and the IS.[1] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for the validation of a method for the quantification of 4-n-butylanisole in human plasma using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-n-butylanisole and this compound and dissolve in methanol (B129727) to a final volume of 1 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that yields a robust signal in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard spiking solution.
-
Add 25 µL of the appropriate analyte working solution (for calibration standards and quality controls) or blank methanol (for blank samples).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Instrument Parameters
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both 4-n-butylanisole and this compound by infusing the individual standard solutions.
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates the key stages of a comprehensive bioanalytical method validation as recommended by regulatory agencies such as the FDA and EMA.[8][9][10]
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. myadlm.org [myadlm.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
A Head-to-Head Comparison: 4-N-Butylanisole-d4 vs. 13C-Labeled Butylanisole as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of butylated hydroxyanisole (BHA), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. In mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard for correcting sample preparation variability and matrix effects. This guide provides an objective comparison between two types of SILs for butylanisole analysis: the deuterated standard 4-N-Butylanisole-d4 and a 13C-labeled butylanisole standard. This comparison is supported by established principles of isotope dilution mass spectrometry and representative experimental data.
Key Performance Characteristics: Deuterium (B1214612) vs. 13C Labeling
The fundamental difference between deuterated and 13C-labeled internal standards lies in the isotopes used. Deuterium (²H or D) labeling involves replacing hydrogen atoms with deuterium, while 13C-labeling incorporates the heavier carbon-13 isotope into the molecule's carbon backbone.[1] These differences can significantly impact analytical performance.
Isotopic Stability: 13C-labeled standards are generally considered to have higher isotopic stability. The 13C atoms are integrated into the carbon skeleton of the molecule, making them highly stable and not susceptible to exchange.[1] Deuterium atoms, particularly if located on exchangeable sites (like -OH or -NH groups), can sometimes be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1] While the deuterium atoms in 4-N-Butylanisole-d4 are on the butyl chain and not readily exchangeable, 13C-labeling offers greater assurance of isotopic stability throughout the analytical process.[1][2]
Chromatographic Co-elution and the Isotope Effect: An ideal internal standard should co-elute perfectly with the analyte to experience the same matrix effects at the same time.[3] However, the significant mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect," causing the deuterated standard to have a slightly different retention time than the unlabeled analyte in liquid chromatography.[2][4] This can lead to inaccuracies if the matrix effect varies across the peak elution window. In contrast, the relative mass difference between ¹²C and ¹³C is smaller, resulting in a negligible chromatographic shift. Therefore, 13C-labeled internal standards typically co-elute almost perfectly with the native analyte.[5]
Quantitative Performance Comparison
| Performance Metric | 4-N-Butylanisole-d4 | 13C-Labeled Butylanisole | Rationale & Implication |
| Chromatographic Shift (ΔRT) | 0.05 - 0.1 min | < 0.01 min | 13C-labeling provides near-perfect co-elution, ensuring more accurate compensation for matrix effects.[2] |
| Isotopic Stability | High | Very High | 13C labels are not susceptible to H/D exchange, offering greater reliability during sample processing and storage.[1] |
| Matrix Effect (CV%) | < 15% | < 5% | Superior co-elution of the 13C-IS leads to more effective normalization of ion suppression or enhancement.[6] |
| Recovery Precision (CV%) | < 10% | < 5% | The 13C-IS more accurately tracks the analyte through the extraction process due to identical physicochemical properties.[7] |
| Calibration Curve Linearity (R²) | > 0.995 | > 0.999 | Improved precision and accuracy with the 13C-IS result in a more linear and reliable calibration curve. |
| Cost | Typically Lower | Generally Higher | Deuterated standards are often less expensive to synthesize.[8] |
This table presents expected performance data based on established principles for deuterated versus 13C-labeled internal standards.
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. The following is a representative experimental protocol for the quantification of butylanisole in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of either 4-N-Butylanisole-d4 or 13C-labeled butylanisole in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analyte and internal standard, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions should be optimized for butylanisole and the specific internal standard used. For example:
-
Butylanisole: Q1/Q3 transition
-
4-N-Butylanisole-d4: Q1/Q3 transition (mass shift of +4 amu)
-
13C-Labeled Butylanisole: Q1/Q3 transition (mass shift will depend on the number of 13C atoms)
-
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for selecting and validating an internal standard for a quantitative bioanalytical assay.
Internal standard selection and validation workflow.
Conclusion
While both 4-N-Butylanisole-d4 and 13C-labeled butylanisole can serve as effective internal standards, the inherent physicochemical properties of 13C-labeled compounds offer distinct advantages for high-stakes quantitative assays. The near-perfect co-elution with the analyte minimizes the risk of inaccurate matrix effect correction, and their superior isotopic stability provides greater confidence throughout the analytical workflow.[4][5] For applications demanding the highest levels of accuracy, precision, and reliability, such as in regulated bioanalysis or clinical studies, a 13C-labeled butylanisole internal standard represents the superior choice, despite its typically higher cost.[8] For routine analyses where the risk of significant chromatographic shifts and matrix effects has been thoroughly evaluated and deemed minimal, 4-N-Butylanisole-d4 may provide a cost-effective alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. benchchem.com [benchchem.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to FDA Guidelines on Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The U.S. Food and Drug Administration (FDA) places a strong emphasis on the appropriate use of internal standards (IS) in bioanalytical methods to ensure the reliability, accuracy, and reproducibility of data submitted for regulatory review. An internal standard is a compound of a known amount added to every sample, including calibration standards and quality controls (QCs), to account for variability during sample preparation and analysis.[1][2] The selection of a suitable internal standard is a critical aspect of method development, directly influencing the quality of the analytical data.[3]
This guide provides a comprehensive comparison of different internal standard strategies, in line with FDA recommendations, and includes supporting experimental data and detailed protocols to assist researchers in making informed decisions.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The FDA, along with the broader scientific community, considers stable isotope-labeled (SIL) internal standards to be the "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[3][4] A SIL-IS is a version of the analyte in which one or more atoms have been substituted with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][6]
Key Advantages of SIL-IS:
-
Near-Identical Physicochemical Properties: SIL-IS and the analyte exhibit almost identical behavior during sample extraction, chromatography, and ionization, which allows the SIL-IS to effectively compensate for variability.[7]
-
Correction for Matrix Effects: They co-elute with the analyte, offering the best correction for matrix-induced signal suppression or enhancement.[1]
-
Improved Accuracy and Precision: The use of SIL-IS has been shown to significantly improve the accuracy and precision of bioanalytical methods.[5][8]
Alternative Approach: Structural Analog Internal Standards
When a SIL-IS is not available, a structural analog may be used as an internal standard.[4] A structural analog is a compound with physicochemical properties that are closely related to the analyte. While a viable option, it is generally considered less ideal than a SIL-IS.[6]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The choice of internal standard can significantly impact the performance of a bioanalytical assay. The following table summarizes the typical performance characteristics of SIL-IS compared to structural analog IS, based on data and recommendations from various scientific publications and regulatory guidelines.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Considerations |
| Accuracy | High (Typically within ±15% of nominal value)[6] | Moderate to High (Can be variable) | SIL-IS more effectively corrects for extraction and matrix variabilities, leading to higher accuracy.[8] |
| Precision (%CV) | Excellent (Typically ≤15%, ≤20% at LLOQ)[9] | Good (May be higher than SIL-IS) | The closer physicochemical properties of SIL-IS result in better tracking of the analyte and thus lower variability.[6] |
| Linearity (r²) | >0.99 | >0.98 | Both can provide good linearity, but SIL-IS often yields a better correlation.[10] |
| Matrix Effect | Effectively minimizes impact | May not fully compensate | As SIL-IS co-elutes and has similar ionization efficiency, it provides superior correction for matrix effects.[1] |
| Selectivity | High | High | Both should be selected to avoid interference with the analyte.[11] |
| Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Differences in physicochemical properties can lead to different extraction efficiencies between a structural analog and the analyte.[12] |
Experimental Protocols for Internal Standard Evaluation
The following are detailed methodologies for key experiments to validate the performance of a chosen internal standard in a bioanalytical method, in accordance with FDA guidelines.
Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the method using the selected internal standard.
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).[9]
-
Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.[9]
-
The internal standard is added to all QCs and calibration standards at a constant concentration.[13]
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Acceptance Criteria:
Matrix Effect Evaluation
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.[11]
-
Experiment 1 (Post-extraction spike):
-
Extract blank matrix from each lot.
-
Spike the extracted matrix with the analyte and internal standard at low and high concentrations.
-
-
Experiment 2 (Neat solution):
-
Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same low and high concentrations.[9]
-
-
Calculate the matrix factor (MF) for each lot:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)[9]
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the different lots should be ≤ 15%.
Stability Assessment
Objective: To ensure the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions.
Protocol:
-
Prepare low and high QC samples.
-
Expose the QC samples to the following conditions:
-
Freeze-Thaw Stability: A minimum of three freeze-thaw cycles.[9]
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.[9]
-
Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study samples will be stored.[9]
-
-
Analyze the stability samples against a freshly prepared calibration curve with fresh QCs.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualizations
Decision Pathway for Internal Standard Selection
The following diagram illustrates the logical process for selecting an appropriate internal standard for a bioanalytical method, considering FDA guidelines and scientific best practices.
Caption: Decision workflow for selecting an internal standard.
Experimental Workflow for Internal Standard Validation
This diagram outlines the key experimental steps involved in validating the chosen internal standard to ensure it meets regulatory requirements.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmda.go.jp [pmda.go.jp]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
A Comparative Guide to EPA Methods Utilizing Deuterated Internal Standards for 1,4-Dioxane Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EPA Method 522 and Modified EPA Method 8270 for the Environmental Analysis of 1,4-Dioxane (B91453).
The accurate and reliable quantification of 1,4-dioxane, a probable human carcinogen and common environmental contaminant, is of paramount importance. The United States Environmental Protection Agency (EPA) has developed several analytical methods for its detection. The use of deuterated internal standards is a critical component of robust analytical methodologies, as they mimic the behavior of the target analyte, thereby correcting for variations in sample preparation, extraction efficiency, and instrument response. This guide provides a detailed comparison of two prevalent EPA methods that employ deuterated internal standards for the analysis of 1,4-dioxane in aqueous samples: EPA Method 522 and a modified EPA Method 8270 . A third method, EPA Method 8260, is also discussed to highlight its limitations for this specific application.
Executive Summary
For the low-level detection of 1,4-dioxane in drinking water, EPA Method 522 is the recommended approach, offering excellent sensitivity and robustness due to its optimized solid-phase extraction (SPE) procedure.[1] For other environmental matrices or when lower detection limits are required, a modified EPA Method 8270 utilizing isotope dilution with gas chromatography-mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode is the preferred choice.[1][2] While EPA Method 8260 can be used, its purge-and-trap technique suffers from poor efficiency for the highly water-soluble 1,4-dioxane, leading to higher reporting limits and making it less suitable for low-level quantification.[1][3]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics for EPA Method 522, a modified EPA Method 8270, and EPA Method 8260 for the analysis of 1,4-dioxane.
| Parameter | EPA Method 522 | Modified EPA Method 8270 (SIM, Isotope Dilution) | EPA Method 8260 (SIM, Isotope Dilution) |
| Primary Application | Drinking Water | Non-potable water, solid waste, other environmental matrices | Volatile organic compounds in various matrices |
| Typical Reporting Limit (RL) | 0.15 µg/L[2] | 0.15 µg/L[2] | > 1 µg/L (often higher)[4] |
| Method Detection Limit (MDL) | 0.036 - 0.047 µg/L in reagent water[5] | Analyte and matrix-dependent | Higher due to poor purge efficiency |
| Precision (%RSD) | < 10% (within a single laboratory)[6][7] | Generally < 20% | Can be variable and higher than other methods |
| Accuracy (% Recovery) | 98-99% (in fortified water)[6][7] | Typically 70-130% | Can be low and variable |
| Deuterated Internal Standard(s) | 1,4-Dioxane-d8 (surrogate), Tetrahydrofuran-d8 (B42787) (internal standard)[5] | 1,4-Dioxane-d8 (as a target-specific internal standard)[2][4] | 1,4-Dioxane-d8 can be used[8] |
Note: Performance characteristics can vary between laboratories and across different sample matrices.
Experimental Protocols: A Detailed Look at the Methodologies
EPA Method 522: Solid Phase Extraction (SPE) and GC/MS-SIM
This method is specifically designed for the determination of 1,4-dioxane in drinking water.[5]
Sample Preparation:
-
A 500 mL water sample is fortified with a deuterated surrogate standard, 1,4-dioxane-d8.[1][5]
-
The sample is passed through a solid phase extraction (SPE) cartridge containing coconut charcoal to adsorb the 1,4-dioxane and the deuterated surrogate.[1][5]
-
The cartridge is then eluted with dichloromethane (B109758) (DCM) to recover the trapped compounds.[1][5]
-
The eluate is dried and a deuterated internal standard, tetrahydrofuran-d8 (THF-d8), is added prior to analysis.[5]
Analysis: The extract is analyzed by gas chromatography/mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode for enhanced sensitivity.[1][5] Quantification is performed by comparing the response of the native 1,4-dioxane to the internal standard, with the surrogate used to monitor extraction efficiency.[5]
Modified EPA Method 8270: Isotope Dilution GC/MS-SIM
This method is a more versatile approach for various environmental matrices and is often modified for improved sensitivity for 1,4-dioxane.[2]
Sample Preparation (Liquid-Liquid Extraction Example):
-
A water sample is spiked with a known amount of deuterated 1,4-dioxane-d8, which serves as an isotope dilution standard.[2]
-
The sample is extracted using a solvent such as dichloromethane through liquid-liquid extraction (LLE).[1]
-
The solvent extract is then concentrated to a smaller volume to increase the analyte concentration.[1]
Analysis: The concentrated extract is injected into a GC/MS system operated in SIM mode.[1][2] Quantification is based on the ratio of the response of the native 1,4-dioxane to the known concentration of the spiked 1,4-dioxane-d8.[1] This isotope dilution approach provides high accuracy by correcting for losses during sample preparation and analysis.[9]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for EPA Method 522 and a modified EPA Method 8270.
Conclusion
The selection of an appropriate EPA method for the analysis of 1,4-dioxane using deuterated internal standards is contingent on the specific requirements of the study, including the sample matrix, required detection limits, and regulatory compliance. For drinking water analysis, EPA Method 522 provides a validated and highly sensitive protocol.[1] For other environmental samples, a modified EPA Method 8270 with isotope dilution offers a robust and accurate alternative.[1][2] The use of deuterated internal standards in both methods is fundamental to achieving high-quality, defensible data in environmental monitoring and research.
References
- 1. benchchem.com [benchchem.com]
- 2. alphalab.com [alphalab.com]
- 3. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 4. alphalab.com [alphalab.com]
- 5. NEMI Method Summary - 522 [nemi.gov]
- 6. The Analysis of 1,4-Dioxane for EPA Method 522 and UCMR 3 | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ddmsinc.com [ddmsinc.com]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Performance Evaluation of 4-n-Butylanisole-2,3,5,6-d4 in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-n-Butylanisole-2,3,5,6-d4, a deuterated internal standard, against its non-deuterated analog and other structural analogs when used in quantitative mass spectrometry. The following sections detail the expected performance benefits of this stable isotope-labeled standard in mitigating matrix effects and improving analytical accuracy across various biological matrices. Experimental data, while illustrative, is based on established principles of bioanalysis.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.[1]
Comparative Performance Data
The following tables summarize the expected quantitative performance of this compound compared to a non-deuterated analog (4-n-Butylanisole) and a structurally similar internal standard in common bioanalytical matrices such as human plasma, urine, and saliva.
Table 1: Recovery (%) of Analytes and Internal Standards in Human Plasma
| Compound | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| 4-n-Butylanisole | 85 ± 5.2 | 92 ± 3.1 | 95 ± 2.5 |
| This compound | 86 ± 4.9 | 93 ± 2.9 | 96 ± 2.3 |
| Structural Analog IS | 78 ± 6.8 | 85 ± 4.5 | 88 ± 3.9 |
Table 2: Matrix Effect (%) in Different Biological Matrices
Matrix Effect (%) = (Response in Matrix / Response in Solvent - 1) x 100. A value close to 0 indicates minimal matrix effect.
| Matrix | 4-n-Butylanisole | This compound | Structural Analog IS |
| Human Plasma | -25 ± 8.5 | -2 ± 1.5 | -15 ± 5.0 |
| Human Urine | -15 ± 6.2 | -1 ± 1.2 | -10 ± 4.1 |
| Human Saliva | -10 ± 4.8 | -0.5 ± 1.0 | -5 ± 3.2 |
Table 3: Linearity (r²) and Accuracy (%) of 4-n-Butylanisole Quantification
| Internal Standard Used | Linearity (r²) | Accuracy (%) |
| This compound | > 0.999 | 98 - 102 |
| Structural Analog IS | > 0.995 | 90 - 110 |
| No Internal Standard | > 0.990 | 80 - 120 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sample Preparation
To minimize imprecision, elaborate sample preparation is required to separate the molecules of interest from the sample matrix.[2]
-
Protein Precipitation (PPT): A rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the internal standard and 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
4-n-Butylanisole: Q1/Q3 transition (e.g., m/z 165.1 -> 107.1).
-
This compound: Q1/Q3 transition (e.g., m/z 169.1 -> 111.1).
-
-
Evaluation of Matrix Effect
The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
-
Prepare blank matrix samples using the chosen sample preparation method.
-
Spike the extracted blank matrix with the analyte and internal standard at a known concentration (Set A).
-
Prepare a neat solution of the analyte and internal standard in the mobile phase at the same concentration (Set B).
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set B) * 100.
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate the bioanalytical workflow and the concept of matrix effects.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for developing robust and reliable bioanalytical methods. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations during sample preparation and ionization, thereby mitigating the impact of matrix effects.[3][4] This leads to superior accuracy, precision, and linearity in quantitative analyses, making it an indispensable tool for drug development and other research areas requiring high-quality analytical data. Regulatory agencies also highly recommend the use of deuterated internal standards for the validation of bioanalytical methods.[1]
References
Cross-Validation of Analytical Methods for 4-n-Butylanisole Utilizing 4-n-Butylanisole-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 4-n-butylanisole, a compound of interest in various research and development sectors. The focus is on the cross-validation of methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a central emphasis on the role of its deuterated internal standard, 4-n-butylanisole-d4, in ensuring data accuracy and reliability across different analytical platforms.
The selection of an appropriate analytical technique is paramount for obtaining reliable quantitative data. While multiple methods can be developed for a single analyte, their performance characteristics can vary significantly. Cross-validation of these methods is a critical step to ensure consistency and interchangeability of results, a crucial aspect in regulated environments and throughout the drug development lifecycle. The use of a stable isotope-labeled internal standard, such as 4-n-butylanisole-d4, is a cornerstone of robust quantitative analysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.
Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of 4-n-butylanisole, based on established principles and data from the analysis of similar small aromatic molecules. The use of 4-n-butylanisole-d4 as an internal standard is assumed for both methodologies to ensure the highest level of accuracy and precision.
Table 1: Performance Characteristics of GC-MS and LC-MS/MS for 4-n-Butylanisole Quantification
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Low ng/mL | Sub ng/mL to pg/mL |
| Specificity | High (with good chromatographic separation) | Very High (due to MS/MS fragmentation) |
| Throughput | Moderate | High |
| Matrix Effects | Less prone, especially with headspace sampling | Can be significant, requires careful management |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate replication and cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of volatile and semi-volatile compounds like 4-n-butylanisole, offering high chromatographic resolution.
1. Instrumentation and Columns:
-
GC system coupled with a single quadrupole or triple quadrupole mass spectrometer.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For liquid samples, extract with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Headspace Solid-Phase Microextraction (HS-SPME): For solid or liquid samples, this technique is used to extract and concentrate volatile and semi-volatile compounds.[1]
-
Spike the sample with 4-n-butylanisole-d4 internal standard solution prior to extraction.
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions for 4-n-butylanisole and 4-n-butylanisole-d4.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method provides high sensitivity and specificity, making it suitable for trace-level quantification of 4-n-butylanisole in complex matrices.
1. Instrumentation and Columns:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
2. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins with a cold organic solvent like acetonitrile (B52724) or methanol.[2]
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used for sample clean-up and concentration.
-
Add 4-n-butylanisole-d4 internal standard to the sample before processing.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 4-n-butylanisole and 4-n-butylanisole-d4.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Methodology Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the individual experimental workflows for GC-MS and LC-MS/MS.
Discussion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 4-n-butylanisole. The choice between them often depends on the specific application, sample matrix, and required sensitivity.
-
GC-MS is a robust and cost-effective technique, particularly well-suited for volatile compounds like 4-n-butylanisole.[3] Its high chromatographic efficiency allows for excellent separation of isomers and closely related compounds. Headspace sampling techniques can further minimize matrix effects and simplify sample preparation.[4]
-
LC-MS/MS generally offers superior sensitivity and specificity, making it the method of choice for trace-level quantification in complex biological matrices.[5] The specificity of MRM transitions minimizes interferences, leading to highly reliable results. While potentially more susceptible to matrix effects, these can be effectively managed through appropriate sample preparation and the use of a deuterated internal standard.[6]
The use of 4-n-butylanisole-d4 as an internal standard is critical for both techniques. It co-elutes with the analyte in chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample extraction, injection volume, and instrument response, leading to highly precise and accurate quantification.[7][8]
Conclusion
The cross-validation of analytical methods is essential for ensuring the reliability and comparability of data. For the quantification of 4-n-butylanisole, both GC-MS and LC-MS/MS are viable techniques, each with its own set of advantages. The incorporation of 4-n-butylanisole-d4 as an internal standard is a mandatory requirement for achieving robust and accurate results with either method. Researchers and drug development professionals should select the most appropriate technique based on their specific analytical needs and validate it according to international guidelines to ensure data integrity.
References
- 1. youtube.com [youtube.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. gcms.cz [gcms.cz]
- 5. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to 4-N-Butylanisole-2,3,5,6-d4
In the demanding landscape of pharmaceutical research and drug development, the integrity of bioanalytical data is non-negotiable. The accuracy and precision of quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are fundamental to pivotal decisions in pharmacokinetics, toxicology, and clinical trials. A critical determinant of a bioanalytical method's robustness is the choice of an internal standard (IS). This guide provides an objective comparison of 4-N-Butylanisole-2,3,5,6-d4, a deuterated internal standard, against non-isotopically labeled alternatives, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to meticulously track and compensate for variations throughout the entire analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1][3] This co-elution and similar behavior under various matrix conditions lead to superior accuracy and precision compared to structural analog internal standards.[2][4]
Performance Comparison: Deuterated vs. Analog Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a phenomenon where components in the biological matrix interfere with the ionization of the analyte.[2] This results in a more consistent analyte-to-internal standard peak area ratio, leading to more reliable quantification.
While specific performance data for this compound is not publicly available, the following tables present representative data from the validation of an LC-MS/MS method using a deuterated internal standard (Deuterated IS) versus a structurally analogous internal standard (Analog IS). This data illustrates the typical performance improvements observed when using a deuterated standard.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Deuterated IS | Analog IS | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Deviation from Nominal (%) | ≤ ± 5% | ≤ ± 10% | ≤ ± 15% |
Table 1: Representative Linearity Data. The use of a deuterated internal standard typically results in a higher correlation coefficient and lower deviation from the nominal concentration across the calibration range.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. These are typically assessed using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Deuterated IS | Analog IS | Acceptance Criteria | ||
| Accuracy (% Bias) | Precision (% RSD) | Accuracy (% Bias) | Precision (% RSD) | |||
| Low | 3 | +2.5% | 4.8% | -8.2% | 12.5% | Bias: ±15%RSD: ≤15% |
| Medium | 50 | +1.8% | 3.5% | -5.1% | 9.8% | Bias: ±15%RSD: ≤15% |
| High | 800 | -0.9% | 2.1% | +3.4% | 7.2% | Bias: ±15%RSD: ≤15% |
Table 2: Representative Inter-day Accuracy and Precision Data. Assays employing a deuterated internal standard consistently demonstrate lower bias and better precision (lower %RSD) compared to those using an analog internal standard.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for method validation. Below are representative protocols for determining linearity, accuracy, and precision.
Linearity Assessment
Objective: To determine the range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
Methodology:
-
Prepare a stock solution of the analyte and the internal standard (this compound).
-
Prepare a series of at least six calibration standards by spiking a blank biological matrix with known concentrations of the analyte, covering the expected range of the study samples.
-
Add a constant concentration of this compound to each calibration standard.
-
Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
Accuracy and Precision Assessment
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.
-
On at least three separate days, analyze five replicates of each QC level along with a calibration curve.
-
Calculate the concentration of the analyte in each QC sample using the calibration curve from the same batch.
-
Accuracy: Expressed as the percent bias, calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision: Expressed as the relative standard deviation (%RSD), calculated as: (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100. Both intra-day (within a single run) and inter-day (between runs) precision should be determined.
Mandatory Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise overview of the processes involved.
Experimental Workflow for Method Validation.
Role of Internal Standard in Correcting Variability.
References
Establishing Limits of Detection and Quantification for 4-n-Butylanisole-d4: A Comparative Guide
In the realm of quantitative analysis, particularly within drug development and research, the use of deuterated internal standards is a cornerstone for achieving accurate and precise measurements. 4-n-Butylanisole-d4, a deuterated analog of 4-n-butylanisole, serves as an excellent internal standard for chromatographic methods coupled with mass spectrometry. This guide provides a comprehensive overview of the methodologies required to establish the limit of detection (LOD) and limit of quantification (LOQ) for 4-n-butylanisole-d4, alongside a comparison with alternative analytical approaches.
The determination of LOD and LOQ is critical for method validation, ensuring that an analytical procedure is sensitive enough to detect and reliably quantify the analyte of interest at low concentrations. These parameters are especially important in applications such as impurity testing, residue analysis, and pharmacokinetic studies.
Comparative Performance of Internal Standards
While specific limits of detection and quantification for 4-n-butylanisole-d4 are not extensively published, we can infer its performance based on typical validation data for similar deuterated internal standards used in GC-MS and LC-MS/MS analyses. The following table presents a comparative summary of expected performance characteristics. For illustrative purposes, hypothetical yet realistic LOD and LOQ values are provided for 4-n-butylanisole-d4 alongside a common alternative, such as a structurally similar, non-deuterated internal standard.
| Parameter | 4-n-Butylanisole-d4 (Deuterated IS) | Alternative Non-Deuterated IS (e.g., Structural Analog) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 2 - 15 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 10% | < 15% |
Note: The values presented for 4-n-butylanisole-d4 are projected based on the established advantages of using stable isotope-labeled internal standards, which include improved signal-to-noise ratios and better correction for matrix effects.
Experimental Protocols for Determining LOD and LOQ
The establishment of LOD and LOQ for 4-n-butylanisole-d4 involves a series of well-defined experiments. The following protocols outline the typical procedures for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Standard Preparation:
-
Stock Solution: Prepare a stock solution of 4-n-butylanisole-d4 in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution to prepare a series of working standard solutions with concentrations ranging from 0.1 ng/mL to 100 ng/mL.
2. Sample Preparation (Spiked Matrix):
-
Select a representative matrix blank (e.g., plasma, water, soil extract) that is free of the analyte and internal standard.
-
Spike the matrix blank with the working standard solutions to create a set of calibration standards at various concentration levels.
-
A fixed concentration of an appropriate internal standard (if different from the analyte being tested for LOD/LOQ) should be added to all samples.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 4-n-butylanisole-d4.
-
4. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for 4-n-butylanisole-d4.
-
5. Data Analysis and Calculation of LOD and LOQ:
-
LOD Calculation: Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ Calculation: Typically determined as the concentration that yields a signal-to-noise ratio of 10:1, with acceptable precision and accuracy (e.g., RSD < 20% and recovery within 80-120%).
Workflow for Establishing LOD and LOQ
The following diagram illustrates the logical workflow for the determination of the Limit of Detection and Limit of Quantification.
Signaling Pathway for Internal Standard Correction
The use of a deuterated internal standard like 4-n-butylanisole-d4 is fundamental to correcting for variability during sample processing and analysis. The diagram below illustrates this principle.
A Guide to Inter-Laboratory Comparison of 4-N-Butylanisole-2,3,5,6-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the reproducibility and accuracy of analytical methods are paramount. Inter-laboratory comparisons, also known as proficiency testing, are crucial for validating the robustness of an analytical method and ensuring consistency across different laboratories. This guide provides a framework for conducting an inter-laboratory comparison to evaluate the performance of 4-N-Butylanisole-2,3,5,6-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, 4-n-butylanisole, or a structurally similar analyte.
The use of a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry-based assays.[1][2] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[1][3] This co-behavior allows the SIL-IS to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision.[2][4]
Hypothetical Inter-Laboratory Study Design
This section outlines a proposed study design for a round-robin test to compare the analytical results for a target analyte (e.g., 4-n-butylanisole) in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Objective: To assess the inter-laboratory variability, accuracy, and precision of a defined analytical method using this compound as an internal standard.
Study Coordinator: A designated laboratory responsible for preparing and distributing test samples, collecting and analyzing the data, and preparing the final report.
Participating Laboratories: A minimum of five laboratories with experience in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Test Samples:
-
Blank human plasma.
-
Human plasma spiked with the target analyte at three concentration levels (low, medium, high).
-
A quality control (QC) sample at a mid-range concentration.
-
A solution of this compound for use as the internal standard.
Analytical Method: A standardized LC-MS/MS method protocol will be provided to all participating laboratories. Key parameters to be standardized include:
-
Sample preparation procedure (e.g., protein precipitation or solid-phase extraction).
-
LC column and mobile phases.
-
MS/MS parameters (e.g., precursor and product ions, collision energy).
Data to be Reported:
-
Concentration of the target analyte in each sample.
-
Peak areas of the analyte and internal standard.
-
Calculated response ratios.
-
Calibration curve parameters.
Data Presentation
The results from the inter-laboratory comparison should be summarized in clear and concise tables to facilitate comparison and statistical analysis.
Table 1: Reported Concentrations of Target Analyte (in ng/mL)
| Laboratory ID | Low Concentration Sample | Medium Concentration Sample | High Concentration Sample | QC Sample |
| Lab 1 | ||||
| Lab 2 | ||||
| Lab 3 | ||||
| Lab 4 | ||||
| Lab 5 | ||||
| Mean | ||||
| Std. Dev. | ||||
| RSD (%) |
Table 2: Inter-Laboratory Method Performance
| Parameter | Low Concentration | Medium Concentration | High Concentration |
| Nominal Conc. (ng/mL) | |||
| Mean Measured Conc. (ng/mL) | |||
| Accuracy (%) | |||
| Inter-laboratory Precision (RSD %) |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 4-n-butylanisole in human plasma using this compound as an internal standard via LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-n-butylanisole in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare a series of analyte working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare an internal standard working solution at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-n-butylanisole and this compound.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the principle of using an internal standard.
Caption: Workflow for the proposed inter-laboratory comparison study.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
Safety Operating Guide
Prudent Disposal of 4-N-Butylanisole-2,3,5,6-d4 in a Laboratory Setting
The proper disposal of 4-N-Butylanisole-2,3,5,6-d4, a deuterated derivative of butylanisole, requires careful consideration of its potential hazards and adherence to established laboratory waste management protocols. While this specific isotopically labeled compound is indicated as non-hazardous for transport, the absence of a detailed Safety Data Sheet (SDS) necessitates a cautious approach, treating the substance as potentially hazardous waste.[1] This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the compound's SDS. In the absence of a specific SDS, information from structurally similar compounds, such as 4-tert-butylanisole (B1294814) or butylmethoxyphenol, can offer initial guidance.[2][3] However, this should not replace a formal hazard assessment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local regulations, as well as institutional policies. The following steps outline a compliant and safe disposal process.
1. Waste Determination: The first step in proper waste management is to determine if the waste is hazardous.[5] Since the full hazard profile of this compound is not readily available, it is prudent to manage it as a hazardous waste. This aligns with the principle of managing laboratory waste to maximize safety and minimize environmental impact.[6]
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) separately from other waste streams.
-
Do not mix this waste with incompatible materials. For instance, keep it separate from strong oxidizing agents.[3][7]
-
Aqueous waste should be collected separately from organic solvent waste.[6]
3. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[8] The original container, if in good condition, is often a suitable choice.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The label should also include the date when waste was first added to the container and the responsible researcher's name and contact information.[8][9]
4. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[10] Store in a well-ventilated area, and consider using secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[6]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart of liquid or one kilogram of solid.[10]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowable time (often up to 12 months for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.[7][10]
-
Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[10][11]
Quantitative Data Summary for Laboratory Waste Management
| Parameter | Guideline/Requirement | Regulatory Body/Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | EPA / UPenn EHRS[10] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | EPA / UPenn EHRS[10] |
| Container Removal from SAA | Within 3 calendar days of reaching the accumulation limit | UPenn EHRS[10] |
| Maximum Storage Time in SAA (partially full) | Up to 12 months | UPenn EHRS[10] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 (for specific, non-hazardous aqueous solutions) | ACS / Central Washington University[7][11] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers using this compound should develop a detailed experimental protocol that includes a section on waste management, following the guidelines outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nps.edu [nps.edu]
- 5. mtu.edu [mtu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
